molecular formula C15H10BrNO5 B3286110 CB7993113 CAS No. 819827-50-4

CB7993113

Numéro de catalogue: B3286110
Numéro CAS: 819827-50-4
Poids moléculaire: 364.15 g/mol
Clé InChI: KGIGMCONNWRUGX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CB7993113 is a useful research compound. Its molecular formula is C15H10BrNO5 and its molecular weight is 364.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[2-(5-bromofuran-2-yl)-4-oxochromen-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO5/c16-11-6-5-10(21-11)14-15(20-7-12(17)18)13(19)8-3-1-2-4-9(8)22-14/h1-6H,7H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIGMCONNWRUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(O3)Br)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320293
Record name 2-[2-(5-bromofuran-2-yl)-4-oxochromen-3-yl]oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201913
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

819827-50-4
Record name 2-[2-(5-bromofuran-2-yl)-4-oxochromen-3-yl]oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In Silico Discovery of the Aryl Hydrocarbon Receptor Antagonist CB7993113: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the in silico discovery and subsequent preclinical validation of CB7993113, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor implicated in the progression of several cancers, making it a compelling target for therapeutic intervention. This document outlines the computational screening methodology, key experimental validation protocols, and quantitative data supporting the characterization of this compound as a promising lead compound for cancer therapy.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a crucial regulator of cellular processes, and its dysregulation has been linked to cancer progression and immune system dysfunction.[1] The development of AHR modulators, particularly antagonists, represents a promising avenue for targeted cancer therapy.[1][2] This guide focuses on this compound, a novel AHR antagonist identified through a ligand shape-based virtual modeling approach.[1][3] this compound has demonstrated efficacy in blocking AHR-dependent activities in vitro and in vivo, including cancer cell invasion and migration.[1][2][3]

In Silico Discovery of this compound

The identification of this compound was initiated with a virtual screening campaign aimed at discovering novel AHR ligands.[1] This approach leveraged the known pharmacophores of existing AHR modulators to identify new chemical entities with the potential for AHR antagonism.

Ligand Shape-Based Virtual Screening

The virtual screening process employed ligand shape-based modeling techniques to filter a commercial chemical library from ChemBridge Corporation.[3] This method prioritizes compounds that are sterically and electronically complementary to a known active ligand's three-dimensional structure. The focused library generated from this initial screen was then subjected to in vitro validation to identify active compounds.[3]

Experimental Validation and Characterization

Following the in silico screening, a series of in vitro and in vivo experiments were conducted to validate the AHR antagonistic activity of the lead compound, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the experimental validation of this compound.

ParameterValueCell Line/SystemAgonistReference
IC50 3.3 x 10⁻⁷ MHuman Breast Cancer Cells-[1][2][3]
PAH-induced Reporter Activity Inhibition 75%-Polycyclic Aromatic Hydrocarbon (PAH)[1][2][3]
TCDD-induced Reporter Activity Inhibition 90%-2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)[1][2][3]
Experimental Protocols

This assay was performed to quantify the ability of this compound to inhibit AHR-mediated gene transcription.

  • Cell Culture: Human breast cancer cells containing an AHR-responsive luciferase reporter construct were cultured in appropriate media.

  • Compound Treatment: Cells were pre-treated with varying concentrations of this compound or vehicle control for 1 hour.

  • Agonist Stimulation: Following pre-treatment, cells were stimulated with an AHR agonist (e.g., PAH or TCDD) for 4-6 hours.

  • Luciferase Assay: Luciferase activity was measured using a luminometer, with a decrease in luminescence indicating AHR antagonism.

  • Data Analysis: Results were normalized to vehicle-treated controls to determine the percentage of inhibition.

The effect of this compound on cancer cell invasion and migration was assessed using three-dimensional (3D) and two-dimensional (2D) culture systems, respectively.[2][3]

  • 3D Matrigel Invasion Assay:

    • Human breast cancer cells were seeded on top of a Matrigel-coated Boyden chamber insert.

    • The lower chamber contained a chemoattractant.

    • Cells were treated with this compound or vehicle.

    • After incubation, non-invading cells were removed, and invading cells on the lower surface of the membrane were stained and counted.

  • 2D Scratch Wound Assay:

    • A confluent monolayer of human breast cancer cells was "scratched" to create a cell-free gap.

    • Cells were treated with this compound or vehicle.

    • The closure of the scratch over time was monitored and quantified as a measure of cell migration.

The in vivo efficacy of this compound was evaluated by its ability to mitigate the bone marrow ablative effects of the AHR ligand 7,12-dimethylbenz[a]anthracene (DMBA).[1][3]

  • Animal Model: Mice were used for this study.

  • Treatment: One group of mice was pre-treated with this compound (50 mg/kg) via intraperitoneal injection 24 hours and 1 hour before oral gavage with DMBA (50 mg/kg).[3] A control group received vehicle and DMBA.

  • Endpoint: Mice were euthanized 48 hours after DMBA treatment, and bone marrow was harvested for analysis.[3]

  • Analysis: Bone marrow cellularity and progenitor cell populations were quantified to assess the protective effect of this compound.

Mechanism of Action

Biochemical and cellular studies revealed that this compound acts as a competitive antagonist of the AHR.[1][2] Its primary mechanism of action involves the blockade of AHR nuclear translocation, thereby preventing the transcription of AHR target genes.[1][2][3] Homology modeling and agonist/inhibitor titration experiments further support this competitive antagonism model.[1]

Visualizations

AHR Signaling Pathway and Inhibition by this compound

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR Complex Inactive AHR Complex AHR->Complex ARNT ARNT AHR->ARNT Translocation HSP90 HSP90 HSP90->Complex AIP AIP AIP->Complex p23 p23 p23->Complex This compound This compound This compound->AHR Competitively Inhibits Agonist AHR Agonist (e.g., TCDD, PAH) Agonist->AHR AHR_ARNT AHR-ARNT Heterodimer ARNT->AHR_ARNT DRE DRE AHR_ARNT->DRE Gene Target Gene Transcription DRE->Gene

Caption: AHR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Discovery and Validation

Workflow cluster_insilico In Silico Discovery cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy VirtualScreening Ligand Shape-Based Virtual Screening FocusedLibrary Focused Chemical Library VirtualScreening->FocusedLibrary ReporterAssay AHR Reporter Gene Assay FocusedLibrary->ReporterAssay LeadCompound Lead Compound: This compound ReporterAssay->LeadCompound InvasionAssay Cell Invasion Assay (3D Matrigel) MigrationAssay Cell Migration Assay (2D Scratch) LeadCompound->InvasionAssay LeadCompound->MigrationAssay BM_Toxicity Bone Marrow Toxicity Model LeadCompound->BM_Toxicity Efficacy Demonstrated Pharmacological Efficacy BM_Toxicity->Efficacy Screening_Cascade Start Start: Chemical Library VirtualScreening Virtual Screening (Shape-Based) Start->VirtualScreening HitSelection1 Selection of Potential Hits VirtualScreening->HitSelection1 HTS High-Throughput In Vitro Bioassay HitSelection1->HTS Yes End End: Promising Therapeutic Candidate HitSelection1->End No HitSelection2 Selection of Active Compounds HTS->HitSelection2 LeadCharacterization Lead Characterization: - Direct Binding - Nuclear Translocation - Transcriptional Activity HitSelection2->LeadCharacterization Yes HitSelection2->End No LeadCompound Identification of This compound LeadCharacterization->LeadCompound Preclinical Preclinical Testing: - In Vitro Functional Assays - In Vivo Efficacy LeadCompound->Preclinical Preclinical->End

References

The Aryl Hydrocarbon Receptor Antagonist CB7993113: A Technical Guide to its Role in Suppressing Cancer Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the compound CB7993113, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR). It details the mechanism of action, preclinical efficacy in cancer models, and the experimental protocols utilized to elucidate its function. This compound has demonstrated significant potential in inhibiting key processes of cancer progression, particularly in triple-negative breast cancer, by blocking AHR-mediated signaling. This document consolidates the available quantitative data, outlines detailed experimental methodologies, and presents visual representations of the relevant biological pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a critical player in various physiological and pathological processes, including cancer.[1] Aberrant AHR signaling has been implicated in promoting tumor cell invasion, migration, and resistance to therapy.[2] Consequently, the development of AHR antagonists represents a promising therapeutic strategy. This compound, chemically identified as 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide, is a novel small molecule identified through in silico modeling as a potent AHR antagonist.[1] Preclinical studies have demonstrated its ability to inhibit cancer cell motility and invasion, suggesting its potential as a targeted anti-cancer agent.[1] Further preclinical development has been initiated to explore its therapeutic application in triple-negative breast cancer (TNBC).[2]

Mechanism of Action

This compound functions as a competitive antagonist of the Aryl Hydrocarbon Receptor.[1] Its primary mechanism involves direct binding to both human and murine AHR, which in turn inhibits the nuclear translocation of the receptor.[1] By preventing the AHR from moving into the nucleus, this compound effectively blocks the subsequent transcriptional activation of AHR target genes that are involved in cancer progression.[1]

dot

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex AHR-HSP90 Complex AHR->AHR_complex HSP90 HSP90 HSP90->AHR_complex Ligand AHR Ligand (e.g., TCDD, PAH) Ligand->AHR_complex Activates This compound This compound This compound->AHR_complex Binds & Inhibits AHR_nuc AHR AHR_complex->AHR_nuc Nuclear Translocation AHR_nuc->AHR_complex Blocked by this compound AHR_ARNT AHR-ARNT Heterodimer AHR_nuc->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription (Invasion & Migration Genes) XRE->Target_Genes Activates

Caption: AHR Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Potency and Efficacy of this compound

ParameterValueCell Line/SystemReference
IC50 3.3 x 10-7 MNot specified in abstract[1]
PAH-induced Reporter Activity Inhibition 75%Not specified in abstract[1]
TCDD-induced Reporter Activity Inhibition 90%Not specified in abstract[1]

Table 2: Effects of this compound on Triple-Negative Breast Cancer Cells In Vitro

AssayEffectCell LinesConditionsReference
3D Cell Invasion Reduction in invasionHuman breast cancer cellsNot specified in abstract[1]
2D Cell Migration Blockade of migrationHuman breast cancer cellsNot specified in abstract[1]
Cell Viability/Proliferation No significant effectHuman breast cancer cellsNot specified in abstract[1]

Table 3: In Vivo Efficacy of this compound

ModelEndpointEffectReference
DMBA-induced Bone Marrow Ablation Inhibition of ablative effectsIn vivo[1]
Cancer Models Improved survival from 25% to 90%In vivo[2]
Cancer Models Inhibition of tumor metastasisIn vivo[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the available information on the study of this compound.

Cell Culture
  • Cell Lines: Human triple-negative breast cancer cell lines (e.g., MDA-MB-231, Hs578T).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Three-Dimensional (3D) Matrigel Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane extract.

  • Reagents: Matrigel Basement Membrane Matrix, serum-free cell culture medium, medium with chemoattractant (e.g., 10% FBS), Boyden chamber inserts (8 µm pore size).

  • Procedure:

    • Thaw Matrigel on ice overnight.

    • Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify at 37°C.

    • Prepare a single-cell suspension of the desired breast cancer cells in serum-free medium.

    • Seed the cells onto the Matrigel-coated inserts.

    • Add medium containing a chemoattractant to the lower chamber.

    • Treat the cells with various concentrations of this compound or vehicle control.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the top of the insert with a cotton swab.

    • Fix and stain the invading cells on the bottom of the membrane.

    • Count the number of invaded cells in multiple fields of view under a microscope.

dot

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Coat Boyden chamber insert with Matrigel A1 Seed cells onto Matrigel-coated insert P1->A1 P2 Prepare single-cell suspension in serum-free medium P2->A1 A2 Add chemoattractant to lower chamber A1->A2 A3 Treat with this compound or vehicle A2->A3 A4 Incubate for 24-48 hours A3->A4 AN1 Remove non-invading cells A4->AN1 AN2 Fix and stain invading cells AN1->AN2 AN3 Quantify invaded cells by microscopy AN2->AN3

Caption: Workflow for 3D Matrigel Invasion Assay.
Two-Dimensional (2D) Wound Healing (Scratch) Assay

This assay measures the collective migration of a cell monolayer.

  • Reagents: Cell culture plates, sterile pipette tip or cell scraper.

  • Procedure:

    • Seed cells in a culture plate and grow to a confluent monolayer.

    • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

    • Gently wash with phosphate-buffered saline (PBS) to remove detached cells.

    • Replace with fresh medium containing this compound or vehicle control.

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 8-12 hours) until the wound is closed in the control group.

    • Measure the area of the wound at each time point to quantify the rate of cell migration.

AHR Nuclear Translocation Assay

This assay determines the subcellular localization of the AHR protein.

  • Reagents: AHR-specific primary antibody, fluorescently labeled secondary antibody, DAPI for nuclear staining, paraformaldehyde for cell fixation.

  • Procedure:

    • Culture cells on coverslips.

    • Treat cells with an AHR agonist (e.g., TCDD), this compound, or a combination.

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells to allow antibody entry.

    • Incubate with a primary antibody against AHR.

    • Incubate with a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

    • Visualize the subcellular localization of AHR using fluorescence microscopy. In untreated or this compound-treated cells, AHR should be predominantly cytoplasmic. In agonist-treated cells, AHR will translocate to the nucleus. Co-treatment with this compound should block this translocation.

Future Directions

The promising preclinical data for this compound warrant further investigation into its therapeutic potential. Key future directions include:

  • Clinical Trials: Advancing this compound into clinical trials for patients with triple-negative breast cancer and potentially other AHR-driven malignancies.[2]

  • Combination Therapies: Evaluating the synergistic effects of this compound with standard-of-care chemotherapies and other targeted agents.

  • Immune Modulation: Further elucidating the impact of this compound on the tumor microenvironment and its potential to enhance anti-tumor immune responses, possibly in combination with checkpoint inhibitors.[2]

  • Biomarker Development: Identifying predictive biomarkers of response to this compound to enable patient stratification.

Conclusion

This compound is a novel and potent Aryl Hydrocarbon Receptor antagonist with compelling preclinical evidence supporting its role in inhibiting cancer progression, particularly in triple-negative breast cancer. Its well-defined mechanism of action, involving the blockade of AHR nuclear translocation, and its demonstrated efficacy in reducing cancer cell invasion and migration, position it as a promising candidate for further clinical development. This technical guide provides a comprehensive resource for researchers and drug developers interested in the therapeutic targeting of the AHR signaling pathway.

References

The AHR Antagonist CB7993113: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a critical regulator of diverse physiological and pathological processes, including immune responses, xenobiotic metabolism, and carcinogenesis.[1][2] Its role in promoting tumor cell invasion and migration has positioned it as a promising therapeutic target in oncology. This technical guide provides an in-depth overview of the biological activities of CB7993113, a potent AHR antagonist identified through in silico modeling.[1][2] We will detail its mechanism of action, summarize its quantitative effects on various biological endpoints, and provide comprehensive experimental protocols for the key assays used to characterize its activity.

Mechanism of Action

This compound, chemically identified as 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide, functions as a direct and competitive antagonist of both murine and human AHR.[1][2] Its primary mechanism of action involves binding to the AHR and subsequently blocking its nuclear translocation, a critical step in the AHR signaling cascade.[1][3] This inhibition prevents the AHR from forming a heterodimer with the AHR Nuclear Translocator (ARNT) and binding to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby downregulating their transcription.[1]

Quantitative Data Summary

The biological activities of this compound have been quantified in a series of in vitro and in vivo studies. The following tables summarize the key findings.

Assay Agonist Effect of this compound Potency (IC50) Reference
AHR-Dependent Reporter ActivityPolycyclic Aromatic Hydrocarbon (PAH)75% InhibitionNot Reported[1][2]
AHR-Dependent Reporter Activity2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)90% Inhibition3.3 x 10⁻⁷ M[1][2]
In Vitro Cancer Model Assay Type Effect of this compound Key Observation Reference
Human Breast Cancer Cells3D Cell Culture InvasionEffective Reduction of InvasionDid not significantly affect cell viability or proliferation[1][2]
Human Breast Cancer Cells2D Cell Culture MigrationBlocked Tumor Cell MigrationDid not significantly affect cell viability or proliferation[1][2]
In Vivo Model Assay Type Effect of this compound Key Observation Reference
Murine Model7,12-dimethylbenz[a]anthracene (DMBA)-induced Bone Marrow AblationEffective InhibitionDemonstrated drug absorption and tissue distribution leading to pharmacological efficacy[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the primary literature and standardized laboratory procedures.

AHR-Dependent Reporter Gene Assay

This assay quantifies the ability of this compound to inhibit AHR activation by known agonists.

Cell Line: Murine hepatoma cell line H1G1.1c3, stably transfected with an AHR-responsive Enhanced Green Fluorescent Protein (EGFP) reporter.[1]

Materials:

  • H1G1.1c3 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • AHR agonist (e.g., β-naphthoflavone (β-NF) at 10⁻⁷ M, TCDD, or other PAHs)

  • 96-well plates

  • Fluorescence plate reader

Protocol:

  • Seed H1G1.1c3 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with the different concentrations of this compound for a specified period (e.g., 1 hour).

  • Add the AHR agonist (e.g., 10⁻⁷ M β-NF) to the wells, except for the vehicle control wells.

  • Incubate the plate for a suitable duration (e.g., 24 hours) to allow for reporter gene expression.

  • Measure the EGFP fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition of AHR activity for each concentration of this compound relative to the agonist-only control.

  • Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

2D Cell Migration (Boyden Chamber) Assay

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Cell Lines: Human triple-negative breast cancer cell lines (e.g., MDA-MB-231, Hs578T).

Materials:

  • Breast cancer cells

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Boyden chamber inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Fixing and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Protocol:

  • Culture breast cancer cells to sub-confluency.

  • Starve the cells in serum-free medium for 24 hours.

  • Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.

  • Add cell culture medium with the chemoattractant to the lower chamber of the 24-well plate.

  • Place the Boyden chamber inserts into the wells.

  • Seed the cell suspension into the upper chamber of the inserts.

  • Incubate for a period that allows for cell migration (e.g., 24-48 hours).

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

  • Quantify the inhibition of migration as a percentage of the vehicle-treated control.

3D Cell Invasion (Spheroid) Assay

This assay evaluates the impact of this compound on the ability of cancer cells to invade a three-dimensional matrix.

Cell Lines: Human triple-negative breast cancer cell lines (e.g., MDA-MB-231, Hs578T).

Materials:

  • Breast cancer cells

  • Ultra-low attachment round-bottom 96-well plates

  • Extracellular matrix (ECM) gel (e.g., Matrigel)

  • Cell culture medium

  • This compound

  • Microscope with imaging capabilities

Protocol:

  • Seed a specific number of cells into each well of an ultra-low attachment plate to form spheroids of a consistent size (e.g., after 72 hours).

  • Carefully remove the medium and embed the spheroids in a layer of ECM gel.

  • Allow the ECM gel to solidify.

  • Add cell culture medium containing different concentrations of this compound or vehicle control on top of the gel.

  • Incubate the plate and monitor spheroid invasion into the surrounding matrix over several days using a microscope.

  • Capture images at regular time intervals.

  • Quantify the area of invasion from the spheroid body using image analysis software.

  • Compare the invasion area in this compound-treated spheroids to the vehicle-treated controls.

In Vivo DMBA-Induced Bone Marrow Toxicity Model

This in vivo assay assesses the protective effect of this compound against chemically induced bone marrow suppression.

Animal Model: C57BL/6 mice.

Materials:

  • C57BL/6 mice

  • 7,12-dimethylbenz[a]anthracene (DMBA)

  • This compound

  • Vehicle for drug administration (e.g., corn oil)

  • Hematology analyzer

  • Flow cytometer and relevant antibodies for bone marrow cell phenotyping

Protocol:

  • Acclimatize C57BL/6 mice to the facility for at least one week.

  • Divide the mice into treatment groups: vehicle control, DMBA only, this compound only, and DMBA + this compound.

  • Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

  • Administer a single dose of DMBA (e.g., 50 mg/kg in corn oil via oral gavage) to the DMBA and DMBA + this compound groups.[4]

  • Monitor the animals for signs of toxicity.

  • At the end of the study period (e.g., after a specified number of days), euthanize the mice.

  • Isolate bone marrow from the femurs and tibias.

  • Perform total bone marrow cell counts using a hematology analyzer.

  • Analyze bone marrow cell populations (e.g., hematopoietic stem and progenitor cells, lineage-specific cells) using flow cytometry with appropriate cell surface markers.

  • Compare the bone marrow cellularity and cell population frequencies between the different treatment groups to determine the protective effect of this compound.

Visualizations

AHR Signaling Pathway and Antagonism by this compound

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex Inactive AHR Complex AHR->AHR_complex HSP90 HSP90 HSP90->AHR_complex XAP2 XAP2 XAP2->AHR_complex p23 p23 p23->AHR_complex AHR_n AHR AHR_complex->AHR_n Nuclear Translocation AHR_complex->AHR_n Blocks Translocation AHR_ARNT AHR-ARNT Heterodimer AHR_n->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Initiates Ligand AHR Ligand (e.g., TCDD, PAH) Ligand->AHR_complex Binds & Activates This compound This compound This compound->AHR_complex Competitively Binds & Inhibits AHR_Antagonist_Screening_Workflow cluster_workflow AHR Reporter Assay Workflow start Seed AHR Reporter Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 pretreatment Pre-treat with This compound (or vehicle) incubation1->pretreatment treatment Add AHR Agonist (e.g., TCDD) pretreatment->treatment incubation2 Incubate 24h treatment->incubation2 readout Measure Reporter (e.g., Fluorescence) incubation2->readout analysis Calculate % Inhibition & IC50 readout->analysis CB7993113_Anti_Cancer_Activity This compound This compound AHR_Inhibition AHR Inhibition This compound->AHR_Inhibition Block_NT Blockade of Nuclear Translocation AHR_Inhibition->Block_NT Downregulation Downregulation of AHR Target Genes Block_NT->Downregulation Invasion_Inhibition Inhibition of Cancer Cell Invasion Downregulation->Invasion_Inhibition Migration_Inhibition Inhibition of Cancer Cell Migration Downregulation->Migration_Inhibition

References

The Aryl Hydrocarbon Receptor Antagonist CB7993113: A Technical Guide on its Effects on Triple-Negative Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor, has emerged as a potential therapeutic target in TNBC, where its expression is often correlated with tumor aggressiveness.[1] The novel compound CB7993113 has been identified as a potent AHR antagonist, demonstrating significant effects on TNBC cell behavior in preclinical studies. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and detailed experimental protocols related to the study of this compound in the context of TNBC.

Core Mechanism of Action: Competitive AHR Antagonism

This compound functions as a competitive antagonist of the Aryl Hydrocarbon Receptor.[1] In the canonical AHR signaling pathway, ligand binding induces a conformational change in the AHR, leading to its translocation from the cytoplasm into the nucleus. Once in the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT) and binds to xenobiotic response elements (XREs) on DNA, initiating the transcription of target genes. Some of these genes are implicated in cancer cell invasion and migration.

This compound competitively binds to the AHR, preventing the binding of agonist ligands. This action blocks the necessary conformational changes and subsequent nuclear translocation of the AHR.[1] By inhibiting this critical step, this compound effectively halts the downstream transcriptional activity of the AHR pathway, thereby mitigating its pro-invasive and pro-migratory effects in triple-negative breast cancer cells.[1]

AHR_Pathway_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist AHR Agonist (e.g., TCDD, PAH) AHR_complex AHR Complex (AHR + Chaperones) Agonist->AHR_complex Binds AHR_activated Activated AHR Complex This compound This compound This compound->AHR_complex Competitively Binds (Antagonism) AHR_complex->AHR_activated Activation cluster_nucleus cluster_nucleus AHR_complex->cluster_nucleus Translocation Blocked AHR_nuc AHR AHR_activated->AHR_nuc Nuclear Translocation ARNT ARNT AHR_nuc->ARNT Dimerization AHR_ARNT AHR-ARNT Heterodimer XRE XRE (DNA) AHR_ARNT->XRE Binds Transcription Gene Transcription (Invasion, Migration) XRE->Transcription Initiates

Caption: Mechanism of this compound as a competitive AHR antagonist.

Quantitative Data Summary

The inhibitory effects of this compound on AHR signaling and TNBC cell phenotypes have been quantified in several key experiments. The data is summarized below for clarity and comparison.

ParameterAssay TypeAgonistEffect of this compoundCell Line(s)Reference
IC50 3D Cell InvasionEndogenous3.3 x 10⁻⁷ MHuman Breast Cancer Cells[1]
Inhibition AHR Reporter ActivityPolycyclic Aromatic Hydrocarbon (PAH)~75%Not Specified[1]
Inhibition AHR Reporter ActivityTCDD~90%Not Specified[1]
Phenotypic Effect 2D Cell MigrationEndogenousSignificant BlockadeHuman Breast Cancer Cells[1]
Phenotypic Effect Cell Viability/ProliferationN/ANot Significantly AffectedHuman Breast Cancer Cells[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide protocols for the key experiments cited.

AHR-Driven Reporter Gene Assay

This assay quantifies the ability of a compound to activate or inhibit the AHR signaling pathway by measuring the expression of a reporter gene (e.g., Luciferase or EGFP) under the control of AHR-responsive DNA elements.

Methodology:

  • Cell Culture: Murine hepatoma (H1G1.1c3) cells, stably transfected with an AHR-responsive EGFP reporter, are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well plates and allowed to adhere.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations.

  • Treatment (Antagonist Mode):

    • Cells are pre-treated with varying concentrations of this compound.

    • Following a short incubation period, a known AHR agonist (e.g., 10⁻⁷ M β-naphthoflavone) is added to each well.

  • Incubation: The plate is incubated for 24-72 hours to allow for reporter gene expression.

  • Quantification: EGFP fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the agonist-only control wells.

Reporter_Assay_Workflow start Start culture Culture H1G1.1c3 Reporter Cells start->culture seed Seed Cells into 96-well Plate culture->seed treat Treat with this compound (Test Concentrations) seed->treat agonist Add AHR Agonist (e.g., β-NF) treat->agonist incubate Incubate (24-72 hours) agonist->incubate read Measure EGFP Fluorescence incubate->read analyze Analyze Data (% Inhibition vs. Control) read->analyze end End analyze->end

Caption: Workflow for the AHR-driven reporter gene assay.
3D Matrigel Invasion Assay

This assay assesses the invasive potential of cancer cells by measuring their ability to degrade and move through a basement membrane extract (Matrigel), mimicking in vivo invasion.

Methodology:

  • Cell Culture: TNBC cells (e.g., MDA-MB-231) are cultured to 70-80% confluency. For some protocols, cells are serum-starved for 24 hours prior to the assay.

  • Matrigel Preparation: Matrigel is thawed on ice and diluted with cold, serum-free media to the desired concentration (e.g., 6.3 mg/ml).

  • Assay Setup (Boyden Chamber style):

    • A base layer of Matrigel can be added to the bottom of a 24-well plate and allowed to solidify.

    • Alternatively, cell culture inserts (e.g., 8 µm pore size) are coated with a layer of Matrigel.

  • Cell Seeding:

    • A single-cell suspension of TNBC cells (e.g., 2 x 10⁴ cells) is prepared in serum-free media.

    • The cell suspension is mixed with Matrigel containing either vehicle (e.g., 0.1% DMSO) or the test compound (e.g., 5–10 μM this compound).

    • This mixture is added to the top of the solidified Matrigel layer or into the coated inserts.

  • Chemoattractant: Media containing a chemoattractant (e.g., 10% FBS) is added to the lower chamber.

  • Incubation: The plate is incubated for 24-48 hours, allowing invasive cells to move through the Matrigel and the porous membrane.

  • Quantification:

    • Non-invading cells are removed from the top surface of the insert with a cotton swab.

    • Invaded cells on the bottom surface are fixed and stained (e.g., with Crystal Violet or DAPI).

    • The number of invaded cells is counted under a microscope in several representative fields, or the stain is extracted and quantified using a plate reader.

Invasion_Assay_Workflow start Start prep_cells Prepare TNBC Cell Suspension start->prep_cells prep_matrigel Prepare Matrigel with Vehicle or this compound start->prep_matrigel mix Mix Cells with Matrigel Solution prep_cells->mix prep_matrigel->mix seed Seed Mixture into Top Chamber/Insert mix->seed chemo Add Chemoattractant to Lower Chamber seed->chemo incubate Incubate (24-48 hours) chemo->incubate remove Remove Non-Invading Cells incubate->remove stain Fix and Stain Invaded Cells remove->stain quantify Quantify Invaded Cells (Microscopy/Plate Reader) stain->quantify end End quantify->end

Caption: Workflow for the 3D Matrigel invasion assay.
2D Cell Migration (Wound Healing) Assay

This method evaluates the collective migration of a sheet of cells to close a manually created "wound" or gap.

Methodology:

  • Cell Culture: TNBC cells (e.g., MDA-MB-231) are seeded in a multi-well plate and grown to form a confluent monolayer.

  • Wound Creation: A sterile pipette tip (e.g., 200 µL) is used to scratch a straight line through the center of the monolayer, creating a cell-free gap.

  • Wash: The well is gently washed with PBS to remove detached cells and debris.

  • Treatment: Fresh culture medium containing either vehicle control or the desired concentration of this compound is added.

  • Imaging: The plate is placed on a microscope stage (ideally with an incubation chamber). An initial image (Time 0) of the wound is captured.

  • Incubation & Monitoring: The cells are incubated, and images of the same wound area are captured at regular intervals (e.g., every 4-8 hours) for 24-48 hours.

  • Quantification: Image analysis software (e.g., ImageJ) is used to measure the area of the cell-free gap at each time point. The rate of wound closure is calculated and compared between treated and control groups.

Conclusion

This compound is a potent and specific antagonist of the Aryl Hydrocarbon Receptor that effectively inhibits the invasion and migration of triple-negative breast cancer cells in vitro. Its mechanism of action, centered on the competitive blockade of AHR nuclear translocation, presents a promising avenue for the development of targeted therapies for this aggressive breast cancer subtype. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to further investigate the therapeutic potential of AHR antagonism in TNBC.

References

CB7993113: A Technical Guide to its Role in Immunomodulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB7993113 is a novel, selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in a spectrum of physiological and pathological processes, including immune regulation and carcinogenesis.[1][2][3] Identified through in silico ligand shape-based virtual modeling, this compound has demonstrated significant biological activity in both in vitro and in vivo models, positioning it as a valuable tool for immunomodulation research and a potential therapeutic candidate.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound functions as a competitive antagonist of the AHR.[1][2][4] Its primary mechanism involves binding to the AHR and preventing its nuclear translocation, thereby inhibiting the subsequent AHR-mediated gene transcription.[1][2][4] In its resting state, the AHR resides in the cytoplasm as part of a protein complex. Upon binding by an agonist (e.g., environmental toxins like polycyclic aromatic hydrocarbons (PAHs) or endogenous ligands), the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. This compound competitively binds to the AHR, preventing this cascade of events.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in various experimental models.

Table 1: In Vitro AHR Antagonist Activity of this compound

Assay TypeCell LineAgonistThis compound Concentration% Inhibition of AHR ActivityIC50 ValueCitation
Reporter AssayMurine Hepatoma (H1G1.1c3)PAH10 µM75%3.3 x 10⁻⁷ M[1][3]
Reporter AssayMurine Hepatoma (H1G1.1c3)TCDD10 µM90%3.3 x 10⁻⁷ M[1][3]

Table 2: In Vitro Anti-Invasive and Anti-Migratory Effects of this compound

Assay TypeCell LineTreatmentEffectCitation
3D Matrigel Invasion AssayHuman Breast CancerThis compoundEffectively reduced invasion[1][2]
2D Scratch-Wound AssayHuman Breast CancerThis compoundBlocked tumor cell migration[1][2]

Table 3: In Vivo Efficacy of this compound

Animal ModelInsultTreatmentOutcomeCitation
Mouse7,12-dimethylbenz[a]anthracene (DMBA)-induced bone marrow toxicityThis compoundEffectively inhibited bone marrow ablative effects[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

AHR Reporter Gene Assay

This assay quantifies the ability of this compound to inhibit AHR-mediated gene expression.

  • Cell Line: Murine hepatoma cells (H1G1.1c3) stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter plasmid.

  • Seeding: Cells are seeded in 96-well plates at a density of 2 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment:

    • Cells are pre-treated with varying concentrations of this compound (or vehicle control) for 1 hour.

    • An AHR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) or a polycyclic aromatic hydrocarbon (PAH), is then added to the wells.

  • Incubation: Cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Measurement: Luciferase activity is measured using a luminometer. The percentage inhibition is calculated by comparing the luciferase activity in cells treated with the agonist and this compound to those treated with the agonist alone.

Cell Migration (Scratch-Wound) Assay

This assay assesses the effect of this compound on cancer cell migration.

  • Cell Line: Human breast cancer cell lines (e.g., MDA-MB-231).

  • Seeding: Cells are grown to a confluent monolayer in 6-well plates.

  • Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

  • Treatment: The medium is replaced with fresh medium containing either this compound at various concentrations or a vehicle control.

  • Imaging: The wound area is imaged at time 0 and at subsequent time points (e.g., every 8 hours for 48 hours) using a phase-contrast microscope.

  • Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time using image analysis software.

In Vivo Bone Marrow Toxicity Model

This in vivo model evaluates the protective effect of this compound against chemically induced bone marrow suppression.

  • Animal Model: C57BL/6 mice.

  • Induction of Toxicity: Mice are treated with a single oral gavage of 7,12-dimethylbenz[a]anthracene (DMBA), a potent immunosuppressive agent that induces bone marrow toxicity.

  • Treatment: A cohort of mice is pre-treated with this compound (administered via intraperitoneal injection) prior to DMBA administration. A control group receives vehicle only.

  • Endpoint Analysis:

    • After a specified period (e.g., 48-72 hours), mice are euthanized.

    • Bone marrow is harvested from the femurs and tibias.

    • Total bone marrow cellularity is determined by counting the number of viable cells.

    • Flow cytometry can be used to analyze specific hematopoietic cell populations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows related to this compound research.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90-XAP2-p23 Complex AHR_Agonist AHR-Agonist Complex AHR_complex->AHR_Agonist Translocation Agonist AHR Agonist (e.g., PAH, TCDD) Agonist->AHR_complex Binds This compound This compound This compound->AHR_complex Competitively Binds (Antagonism) AHR_ARNT AHR-ARNT Heterodimer AHR_Agonist->AHR_ARNT Dimerization ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA Binding Site) AHR_ARNT->XRE Binds Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Initiates

Caption: AHR signaling pathway and the antagonistic action of this compound.

Experimental_Workflow_In_Vitro cluster_reporter AHR Reporter Assay cluster_migration Cell Migration Assay reporter_start Seed Reporter Cells reporter_treat Treat with this compound and AHR Agonist reporter_start->reporter_treat reporter_incubate Incubate 24h reporter_treat->reporter_incubate reporter_measure Measure Luciferase Activity reporter_incubate->reporter_measure migration_start Create Wound in Cell Monolayer migration_treat Treat with this compound migration_start->migration_treat migration_image Image Wound Closure Over Time migration_treat->migration_image migration_analyze Quantify Migration Rate migration_image->migration_analyze

Caption: In vitro experimental workflows for evaluating this compound.

Experimental_Workflow_In_Vivo cluster_vivo In Vivo Bone Marrow Toxicity Model vivo_start Administer this compound to Mice vivo_induce Induce Bone Marrow Toxicity with DMBA vivo_start->vivo_induce vivo_harvest Harvest Bone Marrow vivo_induce->vivo_harvest vivo_analyze Analyze Cellularity and Cell Populations vivo_harvest->vivo_analyze

Caption: In vivo experimental workflow for assessing this compound's protective effects.

Conclusion and Future Directions

This compound has emerged as a potent and selective AHR antagonist with significant potential for immunomodulation research. Its ability to block AHR signaling provides a valuable tool to dissect the complex roles of the AHR in immune cell function, inflammation, and cancer immunity. The in vitro and in vivo data strongly suggest that AHR antagonism by compounds like this compound could be a promising therapeutic strategy for various immune-related disorders and cancers.

Further research is warranted to fully elucidate the immunomodulatory effects of this compound on different immune cell subsets (e.g., T cells, B cells, dendritic cells) and to explore its therapeutic potential in preclinical models of autoimmune diseases, inflammatory conditions, and various cancers. As of the current literature review, no clinical trials involving this compound have been identified. Future studies should also focus on its pharmacokinetic and pharmacodynamic properties to pave the way for potential clinical development.

References

Preliminary Toxicological Assessment of CB7993113: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the preliminary toxicity studies conducted on CB7993113, a novel Aryl Hydrocarbon Receptor (AHR) antagonist. The findings from a key study indicate that this compound exhibits a favorable safety profile in both in vitro and in vivo models. Notably, the compound did not demonstrate significant effects on cell viability or proliferation at concentrations effective for its anti-invasive and anti-migratory activities.[1][2][3] Furthermore, in vivo studies showed a lack of toxicity, supporting its potential as a therapeutic agent.[3] This guide details the experimental methodologies, summarizes the key quantitative data, and provides visual representations of the compound's mechanism of action and the toxicological assessment workflow.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preliminary toxicological and pharmacological evaluation of this compound.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

ParameterValueCell Line(s)CommentsSource
IC₅₀ (Inhibition of AHR activity) 3.3 x 10⁻⁷ MHuman Breast Cancer CellsEffectively reduced invasion and migration.[1][2][3]
Cell Viability/Proliferation No significant effectHuman Breast Cancer CellsTested at concentrations effective for AHR antagonism.[1][2][3]

Table 2: In Vivo Pharmacokinetics and Observations

ParameterValueSpeciesRoute of AdministrationCommentsSource
Dose 50 mg/kgMiceIntraperitoneal or OralDose used for in vivo efficacy studies.[2]
Serum Concentration (1 hr post-dose) 823 ± 263 nMMiceIntraperitonealDemonstrates good absorption.[2]
Serum Concentration (1 hr post-dose) 395 ± 162 nMMiceOral GavageDemonstrates oral bioavailability.[2]
Serum Half-life 4.0 hoursMiceNot specified-[2]
Toxicity Observation No toxicity observedMiceNot specifiedConsistent with in vitro findings.[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the toxicological assessment of this compound. These protocols are based on standard practices in preclinical drug development and are representative of the methods used to generate the data presented.

In Vitro Cytotoxicity Assay: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human breast cancer cell lines (e.g., MDA-MB-231, Hs578T)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

In Vivo Acute Toxicity and Pharmacokinetic Study

This study aims to assess the short-term toxicity and pharmacokinetic profile of this compound in a rodent model.

Materials:

  • C57BL/6 mice (male and female, 6-8 weeks old)

  • This compound formulation for injection (e.g., in corn oil with 10% DMSO)

  • Vehicle control (e.g., corn oil with 10% DMSO)

  • Standard laboratory animal diet and water

  • Blood collection supplies (e.g., heparinized tubes)

  • Analytical equipment for quantifying this compound in serum (e.g., LC-MS/MS)

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dosing: Administer a single dose of this compound (e.g., 50 mg/kg) to the treatment group via intraperitoneal injection or oral gavage. Administer the vehicle to the control group.

  • Clinical Observations: Observe the animals for any signs of toxicity, including changes in behavior, appearance, and body weight, at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).

  • Blood Sampling (for Pharmacokinetics): Collect blood samples from a separate cohort of animals at multiple time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose). Process the blood to obtain serum.

  • Bioanalysis: Analyze the serum samples to determine the concentration of this compound at each time point.

  • Data Analysis:

    • Toxicity: Compare the clinical observations and body weight changes between the treated and control groups.

    • Pharmacokinetics: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the serum concentration-time data.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

The following diagram illustrates the mechanism of action of this compound as a competitive antagonist of the Aryl Hydrocarbon Receptor (AHR).

CB7993113_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex Inactive AHR Complex HSP90 HSP90 AHR_ARNT Active AHR-ARNT Complex AHR_complex->AHR_ARNT Translocation & Dimerization PAH PAH/TCDD (Agonist) PAH->AHR_complex Binds This compound This compound (Antagonist) This compound->AHR_complex Blocks Binding This compound->AHR_ARNT Inhibits ARNT ARNT XRE XRE (DNA Binding Site) AHR_ARNT->XRE Binds Gene_Expression Target Gene Expression XRE->Gene_Expression Induces

Caption: Mechanism of this compound as an AHR antagonist.

Experimental Workflow: Preclinical Toxicity Assessment

The following diagram outlines a general workflow for the preliminary toxicological evaluation of a new chemical entity like this compound.

Toxicity_Assessment_Workflow start Start: New Compound (this compound) in_vitro In Vitro Toxicity Screening start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames Test) in_vitro->genotoxicity in_vivo In Vivo Toxicity Studies cytotoxicity->in_vivo genotoxicity->in_vivo acute_tox Acute Toxicity (Single Dose) in_vivo->acute_tox pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd report Toxicology Report & Safety Assessment acute_tox->report pk_pd->report end Proceed to Further Development report->end

Caption: General workflow for preclinical toxicity assessment.

References

Methodological & Application

Application Notes and Protocols for CB7993113 in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB7993113 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in various physiological and pathological processes, including cancer progression and immune modulation.[1][2][3] Chemically identified as 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide, this compound functions as a competitive antagonist by directly binding to the AHR.[1][2] This binding event prevents the nuclear translocation of the AHR, thereby inhibiting the subsequent transcriptional activation of its target genes, which are typically induced by agonists such as polycyclic aromatic hydrocarbons (PAHs) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][2][3]

These application notes provide a comprehensive guide for the utilization of this compound in various in vitro cell culture assays to probe the AHR signaling pathway and its role in cellular processes.

Mechanism of Action: AHR Signaling Pathway

The canonical AHR signaling pathway is initiated by the binding of a ligand to the cytosolic AHR complex. This complex then translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). The resulting heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes, such as Cytochrome P450 1A1 (CYP1A1). This compound competitively binds to the AHR, preventing the initial ligand-binding step and subsequent nuclear translocation, thus blocking the entire downstream signaling cascade.

AHR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex Inactive AHR Complex AHR->AHR_complex HSP90 HSP90 HSP90->AHR_complex XAP2 XAP2 XAP2->AHR_complex SRC SRC SRC->AHR_complex AHR_active Active AHR AHR_complex->AHR_active Translocation Agonist AHR Agonist (e.g., TCDD, PAH) Agonist->AHR_complex Activates This compound This compound This compound->AHR_complex Inhibits AHR_ARNT AHR-ARNT Heterodimer AHR_active->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Induces

Figure 1: Mechanism of action of this compound in the AHR signaling pathway.

Data Presentation

In Vitro Activity of this compound
ParameterValueCell LinesCommentsReference
IC₅₀ 0.33 µM (3.3 x 10⁻⁷ M)Not specified in provided contextPotent antagonist activity.[1][2][3][4]
Inhibition of Reporter Activity 75% inhibition of PAH-induced activity; 90% inhibition of TCDD-induced activityNot specified in provided contextDemonstrates effective blockade of AHR transcriptional activation.[1][2][4]
Effect on Cell Viability/Proliferation No significant effect at concentrations up to 20 µMHepG2, BP1, D3, Hs578T, MDA-MB-231, primary human iPSCsLow cytotoxicity at effective concentrations.[4]
Application of this compound in Cancer Cell Lines
AssayCell LinesObserved EffectReference
Cell Invasion (3D culture) Human breast cancer cellsSignificant reduction in invasion[1][2][3]
Cell Migration (2D culture) Triple-negative breast cancer cells (e.g., Hs578T, SUM149)Blockade of tumor cell migration[1][2][5]

Experimental Protocols

The following are detailed protocols for key in vitro experiments utilizing this compound.

AHR-Dependent Reporter Gene Assay

This assay quantifies the ability of this compound to inhibit AHR-mediated transcription.

reporter_assay_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout seed_cells Seed cells in a 96-well plate transfect Transfect with AHR-responsive reporter plasmid (e.g., pGudLuc1.1) seed_cells->transfect pre_treat Pre-treat with this compound (various concentrations) transfect->pre_treat treat_agonist Add AHR agonist (e.g., TCDD or PAH) pre_treat->treat_agonist incubate Incubate for 4-24 hours treat_agonist->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity lyse->measure analyze Analyze data and calculate IC₅₀ measure->analyze

Figure 2: Workflow for an AHR-dependent reporter gene assay.

Materials:

  • Cells expressing AHR (e.g., Hepa 1c1c7, HepG2)

  • AHR-responsive luciferase reporter plasmid (e.g., containing DRE/XRE sequences)

  • Transfection reagent

  • This compound stock solution (in DMSO)

  • AHR agonist (e.g., TCDD, BNF, or a PAH)

  • Luciferase assay reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Transfect the cells with the AHR-responsive reporter plasmid according to the manufacturer's protocol for the transfection reagent.

  • Pre-treatment with this compound: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.

  • Agonist Treatment: Add the AHR agonist to the wells at a concentration known to induce a robust reporter response.

  • Incubation: Incubate the plate for an additional 4-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migration of adherent cells.

Materials:

  • Breast cancer cell line (e.g., MDA-MB-231, Hs578T)

  • This compound stock solution (in DMSO)

  • AHR agonist (optional, to study agonist-induced migration)

  • 6-well or 12-well cell culture plates

  • Sterile p200 pipette tip or scratcher

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and grow to 90-100% confluency.

  • Creating the Scratch: Create a "wound" by scratching the cell monolayer with a sterile p200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the medium with fresh medium containing this compound at the desired concentration, an AHR agonist (if applicable), or vehicle control.

  • Image Acquisition (Time 0): Immediately acquire images of the scratch at defined locations.

  • Incubation: Incubate the plate under standard cell culture conditions.

  • Image Acquisition (Time X): Acquire images of the same locations at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at each time point. Calculate the percentage of wound closure relative to the initial scratch area.

Cell Invasion Assay (3D Matrigel/Collagen I Assay)

This assay evaluates the inhibitory effect of this compound on the ability of cells to invade through an extracellular matrix.

Materials:

  • Invasive breast cancer cell line (e.g., MDA-MB-231)

  • Transwell inserts with 8 µm pores

  • Matrigel or Collagen I

  • This compound stock solution (in DMSO)

  • Serum-free and serum-containing media

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

Procedure:

  • Coating the Inserts: Coat the top of the Transwell inserts with a thin layer of Matrigel or Collagen I and allow it to solidify.

  • Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the coated inserts. The medium in the upper chamber should contain this compound or vehicle control.

  • Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum.

  • Incubation: Incubate the plate for 24-48 hours.

  • Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with methanol and stain with crystal violet.

  • Image Acquisition and Quantification: Acquire images of the stained cells and count the number of invaded cells per field of view.

AHR Nuclear Translocation Assay

This assay visualizes the effect of this compound on the subcellular localization of AHR.

Materials:

  • Cells grown on glass coverslips

  • This compound stock solution (in DMSO)

  • AHR agonist (e.g., TCDD)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against AHR

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips. Pre-treat with this compound for 1-2 hours, followed by treatment with an AHR agonist for 1-2 hours to induce nuclear translocation.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them.

  • Blocking and Antibody Incubation: Block non-specific antibody binding sites and then incubate with the primary anti-AHR antibody. Follow this with incubation with the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Microscopy: Mount the coverslips on microscope slides and visualize the subcellular localization of AHR using a fluorescence microscope. In agonist-treated cells, AHR will be predominantly nuclear, while in cells co-treated with this compound, AHR should remain primarily in the cytoplasm.

Concluding Remarks

This compound is a valuable research tool for investigating the role of the AHR signaling pathway in various cellular contexts, particularly in cancer biology. Its potent and specific antagonism of AHR, coupled with low cytotoxicity, makes it an ideal compound for in vitro studies. The protocols outlined above provide a framework for utilizing this compound to elucidate the functional consequences of AHR inhibition in cell culture models. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for CB7993113 in Cancer Cell Migration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing CB7993113, a potent antagonist of the Aryl Hydrocarbon Receptor (AHR), in the study of cancer cell migration. The information presented is intended to guide researchers in designing and executing experiments to investigate the anti-migratory and anti-invasive properties of this compound.

Introduction

This compound, chemically known as 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide, has been identified as a novel and effective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] The AHR is a ligand-activated transcription factor implicated in the progression of several cancers, including triple-negative and inflammatory breast cancer.[1][3] Constitutive AHR activity is linked to increased tumor aggressiveness and invasion.[1] this compound competitively inhibits AHR, blocking its nuclear translocation and subsequent transcriptional activity, thereby reducing cancer cell invasion and migration without significantly affecting cell viability or proliferation.[2]

Mechanism of Action: AHR Signaling Pathway

This compound exerts its anti-migratory effects by antagonizing the AHR signaling pathway. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of an agonist ligand, AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the transcription of genes involved in cell migration and invasion. This compound, as a competitive antagonist, prevents this ligand-induced activation, thereby inhibiting the downstream signaling cascade that promotes cancer cell motility.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_inactive Inactive AHR Complex (AHR, HSP90, etc.) AHR_active Active AHR AHR_inactive->AHR_active Activation This compound This compound This compound->AHR_inactive Blocks Binding Agonist AHR Agonist Agonist->AHR_inactive Binds AHR_ARNT AHR-ARNT Heterodimer AHR_active->AHR_ARNT Dimerizes with cluster_nucleus cluster_nucleus AHR_active->cluster_nucleus Translocation ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds to Target_Genes Target Gene Transcription XRE->Target_Genes Activates Migration_Invasion Increased Cell Migration & Invasion Target_Genes->Migration_Invasion

Caption: AHR Signaling Pathway and Inhibition by this compound.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting cancer cell migration and AHR activity.

CompoundParameterValueCell Line/SystemReference
This compound IC50 (AHR Antagonism)3.3 x 10⁻⁷ MNot specified[2]
This compound Inhibition of PAH-induced reporter activity75%Not specified[2]
This compound Inhibition of TCDD-induced reporter activity90%Not specified[2]
TreatmentCell LineAssayConcentrationObservationReference
This compound Hs578T (Triple-Negative Breast Cancer)Scratch-Wound Assay10 µMConsistently inhibited wound closure at 24 and 48 hours.[2]
This compound SUM149 (Inflammatory Breast Cancer)Scratch-Wound Assay10 µMConsistently inhibited wound closure at 24 and 48 hours.[2]
This compound BP1 (Triple-Negative Breast Cancer)Matrigel Invasion Assay5 µMEffectively reduced invasion in 3D cultures.[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on cancer cell migration are provided below.

Protocol 1: Scratch-Wound Healing Assay

This assay is used to study directional cell migration in a two-dimensional (2D) context.

Materials:

  • Cancer cell lines (e.g., Hs578T, SUM149)

  • 6-well tissue culture plates

  • Complete cell culture medium

  • This compound (and vehicle control, e.g., DMSO)

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 100% confluency.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove any detached cells.

  • Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control.

  • Image Acquisition: Immediately capture images of the scratch at time 0 using a microscope. Mark the location of the image for subsequent imaging at the same spot.

  • Incubation and Imaging: Incubate the plates and capture images of the same fields at regular intervals (e.g., 24 and 48 hours).

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch width at time 0.

Scratch_Wound_Assay_Workflow start Start seed_cells Seed Cells in 6-well Plate start->seed_cells confluent_monolayer Grow to Confluent Monolayer seed_cells->confluent_monolayer create_scratch Create Scratch with Pipette Tip confluent_monolayer->create_scratch wash_cells Wash with PBS create_scratch->wash_cells add_treatment Add this compound or Vehicle wash_cells->add_treatment image_t0 Image at Time 0 add_treatment->image_t0 incubate Incubate image_t0->incubate image_tx Image at 24h, 48h, etc. incubate->image_tx analyze_data Analyze Wound Closure image_tx->analyze_data end End analyze_data->end

Caption: Workflow for the Scratch-Wound Healing Assay.
Protocol 2: Matrigel Invasion Assay

This assay measures the invasive potential of cancer cells through a basement membrane matrix in a three-dimensional (3D) environment.

Materials:

  • Cancer cell lines (e.g., BP1)

  • 24-well Transwell inserts (8.0 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (with chemoattractant, e.g., FBS)

  • This compound (and vehicle control)

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for solidification.

  • Cell Preparation: Culture cancer cells and harvest them. Resuspend the cells in serum-free medium.

  • Cell Seeding: Add the cell suspension to the Matrigel-coated upper chamber of the inserts. The medium in the upper chamber should contain this compound or vehicle control.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.

  • Removal of Non-invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the insert using a cotton swab.

  • Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol. Stain the fixed cells with crystal violet.

  • Image Acquisition and Quantification: Take images of the stained, invaded cells using a microscope. Count the number of invaded cells per field of view. Calculate the average number of invaded cells for each treatment condition.

Matrigel_Invasion_Assay_Workflow start Start coat_inserts Coat Transwell Inserts with Matrigel start->coat_inserts prepare_cells Prepare Cell Suspension in Serum-Free Medium coat_inserts->prepare_cells seed_cells Seed Cells with this compound/Vehicle in Upper Chamber prepare_cells->seed_cells add_chemoattractant Add Chemoattractant to Lower Chamber seed_cells->add_chemoattractant incubate Incubate for 24-48h add_chemoattractant->incubate remove_noninvasive Remove Non-Invasive Cells incubate->remove_noninvasive fix_stain Fix and Stain Invaded Cells remove_noninvasive->fix_stain quantify_invasion Quantify Invaded Cells fix_stain->quantify_invasion end End quantify_invasion->end

References

Application Notes and Protocols for Myeloprotection via CDK4/6 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Identifier: The compound identifier "CB7993113" does not correspond to a known agent in public scientific literature. Therefore, these application notes utilize Trilaciclib (Cosela®) as a well-documented, clinically approved example of a transient cyclin-dependent kinase 4/6 (CDK4/6) inhibitor for the inhibition of bone marrow toxicity. The data and protocols presented are based on published studies of Trilaciclib and serve as a guide for researchers in the field of myeloprotection.

Introduction

Chemotherapy-induced myelosuppression is a significant dose-limiting toxicity in cancer treatment, leading to complications such as anemia, neutropenia, and thrombocytopenia.[1][2] These conditions increase the risk of infection, fatigue, and bleeding, often necessitating dose reductions or delays in chemotherapy, which can compromise treatment efficacy.[2] Trilaciclib is a first-in-class, transient CDK4/6 inhibitor administered intravenously prior to chemotherapy.[2] It works by inducing a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs), rendering them less susceptible to the cytotoxic effects of chemotherapy.[3][4][5] This proactive myeloprotection strategy helps preserve bone marrow function across multiple lineages.[3]

Mechanism of Action: Transient CDK4/6 Inhibition

Hematopoietic stem and progenitor cells (HSPCs) are highly proliferative and dependent on cyclin-dependent kinases 4 and 6 (CDK4/6) to progress from the G1 to the S phase of the cell cycle.[3][4] Many chemotherapeutic agents target rapidly dividing cells, making proliferating HSPCs vulnerable to damage.

Trilaciclib is administered as a short-duration intravenous infusion prior to chemotherapy.[6][7] It selectively and reversibly inhibits CDK4/6, temporarily holding HSPCs in the G1 phase.[8][3][4] This G1 arrest "shields" the HSPCs from the damaging effects of chemotherapy. After the drug is cleared from the system, the HSPCs resume their normal cell cycle and continue to produce neutrophils, red blood cells, and platelets.[3] This transient protection helps mitigate chemotherapy-induced damage to the bone marrow microenvironment, ensuring a more resilient hematopoietic system.[4]

Mechanism of Action of Trilaciclib for Myeloprotection.

Dosage and Administration (Clinical)

The clinically recommended dosage of Trilaciclib for decreasing the incidence of chemotherapy-induced myelosuppression in adult patients with extensive-stage small cell lung cancer (ES-SCLC) is as follows:

ParameterGuideline
Dosage 240 mg/m²[6][7][9]
Administration 30-minute intravenous (IV) infusion[6][7][9]
Timing Completed within 4 hours prior to the start of chemotherapy on each day chemotherapy is administered.[6][7][9]
Frequency Administered on each day of a chemotherapy cycle. The interval between doses on sequential days should not exceed 28 hours.[7][9]
Missed Dose If a dose of Trilaciclib is missed, chemotherapy for that day should be discontinued.[7][9]
Discontinuation If Trilaciclib is discontinued, it is recommended to wait at least 96 hours before resuming chemotherapy alone.[6][9]

Summary of Clinical Efficacy Data

The efficacy of Trilaciclib has been demonstrated in several randomized, double-blind, placebo-controlled trials in patients with ES-SCLC. The following tables summarize pooled data from key clinical trials (NCT03041311, NCT02499770, NCT02514447).[10][11][12]

Table 1: Effect on Neutropenia [8][1][6][13]

EndpointTrilaciclibPlaceboP-value
Incidence of Severe Neutropenia (Grade ≥3) 11.4%52.9%<0.0001
Mean Duration of Severe Neutropenia in Cycle 1 (Days) 04<0.0001
Incidence of Febrile Neutropenia 3.3%9.2%-

Table 2: Effect on Anemia and Thrombocytopenia [1]

EndpointTrilaciclibPlacebo
Incidence of Grade 3/4 Anemia 20.3%31.9%
Incidence of Grade 3/4 Thrombocytopenia 19.5%36.1%

Table 3: Reduction in Supportive Care Interventions [1]

InterventionTrilaciclibPlacebo
G-CSF Administration 28.5%56.3%
Red Blood Cell Transfusions (on or after Week 5) 14.6%26.1%
Erythropoiesis-Stimulating Agent Administration 3.3%11.8%

Experimental Protocols

Protocol 5.1: In Vitro Assessment of HSPC Protection

This protocol outlines a method to assess the ability of a CDK4/6 inhibitor to protect hematopoietic progenitor cells from chemotherapy-induced cytotoxicity in vitro.

Workflow for In Vitro Myeloprotection Assessment.

Methodology:

  • Cell Isolation: Isolate HSPCs (e.g., CD34+ cells) from human bone marrow or cord blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture: Culture isolated HSPCs in appropriate media supplemented with cytokines (e.g., SCF, TPO, FLT3-L) to maintain viability and progenitor status.

  • Treatment:

    • Plate cells at a density of 1-5 x 10⁴ cells/mL.

    • Pre-treat designated wells with the CDK4/6 inhibitor (e.g., Trilaciclib at various concentrations) or vehicle control for 2-4 hours.

    • Add the chemotherapeutic agent (e.g., etoposide, topotecan) to the relevant wells.

    • Incubate for a period that reflects the chemotherapy's mechanism (typically 24-48 hours).

  • Colony-Forming Cell (CFC) Assay:

    • After incubation, wash the cells to remove the drugs.

    • Resuspend cells in a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines to support the growth and differentiation of various hematopoietic lineages.[14][15][16]

    • Plate the cell suspension in duplicate or triplicate.

    • Incubate at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.

  • Data Analysis:

    • Using an inverted microscope, count the number of colonies, identifying them by morphology:

      • CFU-GM: Granulocyte, macrophage progenitors.

      • BFU-E: Burst-forming unit-erythroid.

      • CFU-GEMM: Granulocyte, erythrocyte, macrophage, megakaryocyte progenitors.

    • Compare the number of surviving colonies in the "CDK4/6 inhibitor + Chemotherapy" group to the "Chemotherapy alone" group to quantify the protective effect.

Protocol 5.2: In Vivo Assessment of Myeloprotection in a Murine Model

This protocol describes a preclinical workflow to evaluate the myeloprotective effects of a CDK4/6 inhibitor in mice treated with chemotherapy.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6). Allow animals to acclimate for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Experimental Groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (saline or appropriate vehicle).

    • Group 2: Chemotherapy alone (e.g., cyclophosphamide, 150 mg/kg, single IP injection).

    • Group 3: CDK4/6 inhibitor alone (dose determined by pharmacokinetic/pharmacodynamic studies).

    • Group 4: CDK4/6 inhibitor + Chemotherapy (administer inhibitor 2-4 hours prior to chemotherapy).

  • Dosing: Administer the CDK4/6 inhibitor via the appropriate route (e.g., IV or IP) at a set time before the intraperitoneal (IP) or intravenous (IV) administration of the chemotherapeutic agent.

  • Monitoring and Sample Collection:

    • Monitor animal weight and general health daily.

    • Perform serial blood sampling (e.g., via tail vein or saphenous vein) at baseline (Day 0) and on specified days post-treatment (e.g., Days 3, 7, 10, 14, 21).

    • Collect a small volume of blood (~20-50 µL) into EDTA-coated tubes.

  • Hematological Analysis:

    • Use an automated hematology analyzer to perform complete blood counts (CBCs), measuring parameters such as:

      • White Blood Cell (WBC) count

      • Absolute Neutrophil Count (ANC)

      • Red Blood Cell (RBC) count

      • Hemoglobin (Hgb)

      • Platelet (PLT) count

  • Bone Marrow Analysis (Optional Endpoint):

    • At a specified endpoint (e.g., Day 7 or 10), euthanize a subset of mice from each group.

    • Flush bone marrow from femurs and tibias.

    • Perform flow cytometry to quantify HSPC populations (e.g., Lin-Sca-1+c-Kit+ or LSK cells).[17]

    • Alternatively, perform CFC assays on bone marrow cells as described in Protocol 5.1.

  • Data Analysis:

    • Plot the mean counts for ANC, Hgb, and platelets over time for each group.

    • Determine the nadir (lowest point) for each parameter and the time to recovery.

    • Statistically compare the nadir and recovery times between the "Chemotherapy alone" and "CDK4/6 inhibitor + Chemotherapy" groups to assess the degree of myeloprotection.

Conclusion

The use of transient CDK4/6 inhibitors like Trilaciclib represents a proactive strategy to mitigate chemotherapy-induced bone marrow toxicity. By temporarily arresting hematopoietic stem and progenitor cells in the G1 phase, these agents protect them from the cytotoxic effects of chemotherapy, leading to a reduction in the incidence and duration of severe neutropenia, anemia, and thrombocytopenia. The protocols outlined above provide a framework for researchers to evaluate the efficacy of novel myeloprotective agents both in vitro and in vivo, facilitating the development of improved supportive care strategies in oncology.

References

Application Note: CB7993113, a Potent AHR Antagonist, Effectively Inhibits AHR Signaling in a Luciferase Reporter Gene Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in cellular metabolism, immune responses, and tumorigenesis.[1][2] Its activation by various exogenous and endogenous ligands initiates a signaling cascade leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.[3][4] Dysregulation of the AHR pathway is implicated in various diseases, making it an attractive target for therapeutic intervention. CB7993113 has been identified as a potent AHR antagonist with an IC50 of 0.33 μM.[5][6][7] This compound directly binds to the AHR protein, blocking its nuclear translocation and subsequent downstream signaling.[5][6][7] This application note provides a detailed protocol for a reporter gene assay to characterize the AHR antagonistic activity of this compound and presents key data on its efficacy.

AHR Signaling Pathway

The AHR signaling pathway is initiated by the binding of a ligand to the AHR protein in the cytoplasm. This binding event causes the dissociation of chaperone proteins, such as Hsp90, and exposes a nuclear localization signal.[2][8] The ligand-AHR complex then translocates to the nucleus, where it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[3][8] This heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, leading to the recruitment of the transcriptional machinery and subsequent gene expression.[8][9]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD) AHR_complex AHR-Hsp90 Complex Ligand->AHR_complex Binding AHR_ligand_complex Ligand-AHR Complex AHR_complex->AHR_ligand_complex Conformational Change AHR_ligand_nuclear Ligand-AHR Complex AHR_ligand_complex->AHR_ligand_nuclear Nuclear Translocation AHR_ARNT AHR-ARNT Heterodimer AHR_ligand_nuclear->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binding Transcription Transcription AHR_ARNT->Transcription Activation Reporter_Gene Reporter Gene (e.g., Luciferase) XRE->Reporter_Gene Transcription->Reporter_Gene This compound This compound This compound->AHR_complex Antagonism: Blocks Binding & Translocation

Figure 1: AHR Signaling Pathway and Point of Inhibition by this compound.

Experimental Principles

This protocol utilizes a cell-based reporter gene assay to quantify the antagonistic activity of this compound against the AHR. The assay employs a mammalian cell line, such as the human hepatoma cell line HepG2, stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple XREs. In the presence of an AHR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR is activated, leading to the expression of luciferase. The antagonistic potential of this compound is determined by its ability to inhibit this TCDD-induced luciferase activity. The luminescence produced by the luciferase reaction is measured and is directly proportional to the level of AHR activation.

Data Presentation

The inhibitory activity of this compound on AHR signaling is summarized in the following tables.

Table 1: Inhibition of TCDD-induced Reporter Activity by this compound

AgonistThis compound Concentration (µM)% Inhibition of Reporter Activity
TCDD0.1Data not available
TCDD0.3350 (IC50)[5][7]
TCDD1.0>75[5]
TCDD5.0~90[1][5]

Table 2: Inhibition of Polycyclic Aromatic Hydrocarbon (PAH)-induced Reporter Activity by this compound

AgonistThis compound Concentration (µM)% Inhibition of Reporter Activity
PAH1.0~75[1][5]
PAH5.0>75[5]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a reporter gene assay to evaluate the AHR antagonism of this compound.

Materials

  • Cell Line: Human hepatoma cells (e.g., HepG2)

  • Plasmids:

    • XRE-driven luciferase reporter plasmid (e.g., pGudLuc 6.1)

    • Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)

  • Reagents:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Transfection reagent (e.g., Lipofectamine 3000)

    • AHR agonist: 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)

    • Test compound: this compound

    • Dimethyl sulfoxide (DMSO)

    • Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)

  • Equipment:

    • Sterile cell culture plates (96-well, white, clear-bottom)

    • Humidified incubator (37°C, 5% CO2)

    • Luminometer

    • Standard laboratory equipment (pipettes, centrifuges, etc.)

Experimental Workflow

Experimental_Workflow A Day 1: Seed Cells (e.g., HepG2 in 96-well plate) B Day 2: Transfection (XRE-Luciferase & Control Plasmids) A->B 24h Incubation C Day 3: Compound Treatment (this compound followed by TCDD) B->C 24h Incubation D Day 4: Cell Lysis & Luciferase Assay C->D 24h Incubation E Data Analysis (Normalize, Calculate % Inhibition, Determine IC50) D->E

Figure 2: Experimental Workflow for the AHR Antagonist Reporter Gene Assay.

Procedure

  • Cell Culture and Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • On Day 1, trypsinize and seed the cells into a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours.

  • Plasmid Transfection:

    • On Day 2, transfect the cells with the XRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Prepare a transfection mix containing, per well:

      • 100 ng XRE-luciferase plasmid

      • 10 ng control plasmid

      • Transfection reagent in serum-free medium.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • Compound Treatment:

    • On Day 3, prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

    • Remove the transfection medium from the cells and add 50 µL of the this compound dilutions.

    • Incubate for 1 hour at 37°C.

    • Prepare a solution of TCDD in culture medium at a concentration that induces a submaximal response (e.g., EC80, typically around 1 nM).

    • Add 50 µL of the TCDD solution to the wells already containing this compound.

    • Include appropriate controls:

      • Vehicle control (DMSO only)

      • Agonist control (TCDD only)

      • Antagonist control (this compound only)

    • Incubate the plate for 24 hours at 37°C.

  • Luciferase Assay:

    • On Day 4, remove the medium from the wells and wash gently with PBS.

    • Lyse the cells by adding the passive lysis buffer provided with the luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell viability.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [((Signal_compound - Signal_vehicle) / (Signal_agonist - Signal_vehicle)) x 100]

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

The reporter gene assay is a robust and sensitive method for characterizing the antagonistic activity of compounds targeting the AHR signaling pathway. The data presented demonstrates that this compound is a potent AHR antagonist, effectively inhibiting both TCDD- and PAH-induced reporter gene expression in a dose-dependent manner. This detailed protocol provides a reliable framework for researchers to further investigate the mechanism of action of this compound and other potential AHR modulators.

References

Application Notes and Protocols for CB7993113 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB7993113 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in various physiological and pathological processes, including cancer progression and immune regulation.[1][2] In three-dimensional (3D) cell culture models, which more closely mimic the in vivo microenvironment, this compound has demonstrated significant efficacy in inhibiting cancer cell invasion without impacting cell viability, making it a valuable tool for cancer research and drug development.[1][2] These application notes provide detailed protocols for utilizing this compound in 3D cell culture systems and summarize key quantitative data.

Mechanism of Action

This compound functions as a competitive antagonist of the AHR.[1][2] Upon binding to the AHR in the cytoplasm, it prevents the receptor's nuclear translocation. This blockade inhibits the subsequent dimerization with the AHR Nuclear Translocator (ARNT) and binding to Xenobiotic Response Elements (XREs) in the DNA, thereby preventing the transcription of AHR target genes.[1][3]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR HSP90 HSP90 AHR->HSP90 Inactive Complex AHR_N AHR AHR->AHR_N Ligand Ligand (e.g., TCDD, PAH) Ligand->AHR Activation This compound This compound This compound->AHR Antagonism ARNT ARNT AHR_N->ARNT Dimerization XRE XRE (DNA) AHR_N->XRE Binding ARNT->XRE Binding Gene Target Gene Transcription XRE->Gene Initiation

Figure 1: AHR Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from published studies.

ParameterValueCell Line/ModelEffectReference
IC₅₀ 3.3 x 10⁻⁷ MHuman Breast Cancer Cells (3D Culture)Reduction of Invasion[1][2]
AHR Inhibition (PAH-induced) 75%Reporter AssayInhibition of Reporter Activity[1][2]
AHR Inhibition (TCDD-induced) 90%Reporter AssayInhibition of Reporter Activity[1][2]
Cell Viability/Proliferation No Significant EffectHuman Breast Cancer Cells (2D and 3D Culture)-[1][2]

Experimental Protocols

Protocol 1: 3D Spheroid Formation and this compound Treatment for Invasion Assay

This protocol outlines the generation of tumor spheroids and subsequent treatment with this compound to assess its effect on cell invasion.

cluster_workflow Experimental Workflow A 1. Cell Seeding (Ultra-low attachment plate) B 2. Spheroid Formation (24-72 hours) A->B C 3. Spheroid Embedding (e.g., Matrigel) B->C D 4. This compound Treatment (Varying concentrations) C->D E 5. Incubation (Monitor invasion over time) D->E F 6. Imaging & Analysis (Microscopy and quantification) E->F

Figure 2: 3D Spheroid Invasion Assay Workflow.

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231, SUM149)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Ultra-low attachment 96-well round-bottom plates

  • Basement membrane matrix (e.g., Matrigel)

  • Phosphate-buffered saline (PBS)

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding for Spheroid Formation:

    • Harvest and count cells, ensuring high viability.

    • Resuspend cells in complete culture medium to a final concentration that will result in spheroids of the desired size (e.g., 1,000-5,000 cells per well).

    • Seed the cell suspension into the wells of an ultra-low attachment 96-well plate.

    • Centrifuge the plate at low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

  • Spheroid Formation:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-72 hours, or until uniform spheroids have formed.

  • Embedding Spheroids in Extracellular Matrix:

    • Thaw the basement membrane matrix on ice.

    • Carefully remove most of the culture medium from each well containing a spheroid, leaving a small volume to avoid disturbing the spheroid.

    • Gently add a small volume (e.g., 50 µL) of the cold basement membrane matrix to each well.

    • Centrifuge the plate at a low speed to position the spheroid within the matrix.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution. A final concentration range of 10⁻⁸ M to 10⁻⁵ M is recommended to encompass the IC₅₀. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully add the medium containing the different concentrations of this compound or vehicle control to the top of the polymerized matrix.

  • Invasion Assay:

    • Incubate the plate at 37°C and monitor spheroid invasion into the surrounding matrix at regular intervals (e.g., 24, 48, 72 hours) using a brightfield or phase-contrast microscope.

    • Capture images of the spheroids at each time point.

  • Data Analysis:

    • Quantify the area of invasion for each spheroid at each time point using image analysis software (e.g., ImageJ).

    • Normalize the invasion area to the initial spheroid area.

    • Plot the normalized invasion against the concentration of this compound to determine the dose-response relationship and calculate the IC₅₀.

Protocol 2: AHR Reporter Assay in 2D Culture to Confirm this compound Activity

This protocol is for a 2D cell culture-based reporter assay to confirm the antagonistic activity of this compound on the AHR signaling pathway before proceeding to more complex 3D models.

Materials:

  • Hepa-1c1c7 or other suitable cell line stably transfected with an AHR-responsive reporter construct (e.g., pGudluc)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • AHR agonist (e.g., TCDD or a PAH like benzo[a]pyrene)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the reporter cell line into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C.

  • Treatment:

    • Prepare dilutions of this compound and the AHR agonist in serum-free or low-serum medium.

    • Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

    • Add the AHR agonist at a concentration known to induce a robust reporter signal (e.g., 1 nM TCDD) to the wells already containing this compound.

    • Include control wells with vehicle only, agonist only, and this compound only.

  • Incubation:

    • Incubate the plate for 4-24 hours at 37°C. The optimal incubation time should be determined empirically.

  • Luciferase Assay:

    • Lyse the cells and perform the luciferase assay according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTS assay or a co-transfected control reporter).

    • Calculate the percentage of inhibition of the agonist-induced reporter activity by this compound at each concentration.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ for AHR antagonism.

Conclusion

This compound is a valuable research tool for investigating the role of the AHR in cancer biology, particularly in the context of cell invasion and metastasis. The provided protocols offer a starting point for researchers to incorporate this potent AHR antagonist into their 3D cell culture models. By utilizing these methods, scientists can further elucidate the therapeutic potential of targeting the AHR pathway in cancer and other diseases.

References

Application Notes and Protocols for Western Blot Analysis of Aryl Hydrocarbon Receptor (AHR) Nuclear Translocation in Response to CB7993113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in cellular responses to environmental toxins and in various physiological processes, including immune regulation and development.[1][2] In its inactive state, AHR resides in the cytoplasm as part of a protein complex.[2] Upon binding to a ligand, such as the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), AHR undergoes a conformational change, leading to its translocation into the nucleus.[3][4] In the nucleus, AHR dimerizes with the AHR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), initiating the transcription of target genes like Cytochrome P450 1A1 (CYP1A1).

CB7993113 has been identified as a competitive antagonist of the AHR.[5] Its primary mechanism of action is the blockade of AHR nuclear translocation.[5] This application note provides a detailed protocol for utilizing Western blot analysis to investigate and quantify the inhibitory effect of this compound on agonist-induced AHR nuclear translocation.

Signaling Pathway

The canonical AHR signaling pathway begins with ligand binding in the cytoplasm, followed by nuclear translocation and target gene transcription. This compound acts by competitively binding to AHR, preventing the conformational changes necessary for its nuclear import.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90-XAP2 Complex AHR_ligand Ligand-Bound AHR AHR_complex->AHR_ligand Agonist Agonist (TCDD) Agonist->AHR_complex Binds This compound This compound This compound->AHR_complex Competitively Binds (Inhibits) AHR_ARNT AHR-ARNT Heterodimer AHR_ligand->AHR_ARNT Translocates & Dimerizes with ARNT XRE XRE AHR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Initiates

Caption: AHR Signaling Pathway and Inhibition by this compound.

Experimental Principles

This protocol is designed to qualitatively and quantitatively assess the subcellular localization of AHR. By separating cellular components into nuclear and cytoplasmic fractions, the amount of AHR in each compartment can be determined using Western blotting. Treatment with an AHR agonist (e.g., TCDD) is expected to increase the nuclear fraction of AHR. Co-treatment with this compound is expected to antagonize this effect, resulting in a decrease in nuclear AHR compared to agonist-only treated cells.

Data Presentation

The following tables represent expected quantitative data from a Western blot analysis of AHR nuclear translocation. The data is presented as the relative band intensity of AHR in the cytoplasmic and nuclear fractions, normalized to a loading control (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus).

Table 1: Effect of TCDD and this compound on AHR Subcellular Localization

Treatment GroupAHR Band Intensity (Cytoplasmic Fraction) (Normalized)AHR Band Intensity (Nuclear Fraction) (Normalized)
Vehicle (DMSO)1.00 ± 0.080.12 ± 0.03
TCDD (10 nM)0.45 ± 0.060.85 ± 0.10
This compound (1 µM)0.98 ± 0.090.15 ± 0.04
TCDD (10 nM) + this compound (1 µM)0.82 ± 0.070.25 ± 0.05

Table 2: Dose-Dependent Inhibition of TCDD-Induced AHR Nuclear Translocation by this compound

Treatment Group (all with 10 nM TCDD)This compound ConcentrationAHR Band Intensity (Nuclear Fraction) (Normalized)% Inhibition of Nuclear Translocation
Control0 µM0.85 ± 0.100%
Low Dose0.1 µM0.62 ± 0.0827%
Mid Dose1 µM0.25 ± 0.0571%
High Dose10 µM0.18 ± 0.0479%

Note: The IC50 for this compound has been reported as 3.3 x 10-7 M (0.33 µM) in reporter assays.[5]

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Line Selection: Utilize a cell line known to express functional AHR, such as Hepa-1c1c7 (mouse hepatoma) or MCF-7 (human breast cancer).

  • Cell Seeding: Plate cells in appropriate culture dishes (e.g., 100 mm dishes) and allow them to reach 70-80% confluency.

  • Treatment:

    • Pre-treat cells with this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

    • Following pre-treatment, add the AHR agonist TCDD (e.g., 10 nM) to the appropriate plates.

    • Incubate for an additional 1-2 hours.

II. Subcellular Fractionation

This protocol is adapted from established cell fractionation methods. All steps should be performed on ice or at 4°C to minimize protein degradation.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Cytoplasmic Extraction:

    • Resuspend the cell pellet in 200 µL of ice-cold cytoplasmic lysis buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, and protease inhibitors).

    • Incubate on ice for 15 minutes.

    • Add 10 µL of 10% NP-40 and vortex for 10 seconds.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube.

  • Nuclear Extraction:

    • Wash the remaining pellet with 500 µL of cytoplasmic lysis buffer without NP-40. Centrifuge at 1,000 x g for 5 minutes at 4°C and discard the supernatant.

    • Resuspend the nuclear pellet in 100 µL of ice-cold nuclear extraction buffer (20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the nuclear fraction, and transfer it to a new pre-chilled tube.

III. Protein Quantification
  • Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA or Bradford assay).

IV. Western Blot Analysis
  • Sample Preparation:

    • Normalize the protein concentrations of all samples with their respective lysis buffers.

    • Add Laemmli sample buffer to an equal amount of protein from each sample (e.g., 20-30 µg).

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-polyacrylamide gel (e.g., 8-10%).

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AHR (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a digital imaging system.

    • Perform densitometric analysis of the AHR bands. Normalize the cytoplasmic AHR signal to a cytoplasmic loading control (e.g., GAPDH or α-tubulin) and the nuclear AHR signal to a nuclear loading control (e.g., Lamin B1 or Histone H3).

Experimental Workflow Visualization

Western_Blot_Workflow cluster_prep Cell Preparation & Treatment cluster_fractionation Subcellular Fractionation cluster_blotting Western Blotting start Seed Cells treatment Treat with this compound and/or TCDD start->treatment harvest Harvest & Lyse Cells treatment->harvest centrifuge1 Centrifuge to Pellet Nuclei harvest->centrifuge1 cytoplasm Collect Cytoplasmic Fraction centrifuge1->cytoplasm wash Wash Nuclear Pellet centrifuge1->wash quantify Protein Quantification cytoplasm->quantify lyse_nuclei Lyse Nuclei wash->lyse_nuclei centrifuge2 Centrifuge to Clarify lyse_nuclei->centrifuge2 nucleus Collect Nuclear Fraction centrifuge2->nucleus nucleus->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer immunoblot Immunoblot for AHR & Loading Controls transfer->immunoblot detect Detect & Analyze immunoblot->detect

Caption: Workflow for AHR Nuclear Translocation Western Blot.

Logical Relationship of this compound Action

The following diagram illustrates the logical flow of how this compound's mechanism of action leads to the observable outcome in the Western blot experiment.

Logical_Relationship cluster_mechanism Molecular Mechanism cluster_cellular_effect Cellular Effect cluster_experimental_outcome Experimental Outcome (Western Blot) cb_binds This compound Competitively Binds to AHR conf_change_blocked Agonist-Induced Conformational Change is Blocked cb_binds->conf_change_blocked nls_masked Nuclear Localization Signal (NLS) Remains Masked conf_change_blocked->nls_masked translocation_inhibited AHR Nuclear Translocation is Inhibited nls_masked->translocation_inhibited ahr_cytoplasm AHR Remains in the Cytoplasmic Fraction translocation_inhibited->ahr_cytoplasm ahr_nucleus_reduced Reduced AHR Signal in the Nuclear Fraction ahr_cytoplasm->ahr_nucleus_reduced Leads to

Caption: Logical Flow of this compound's Effect on AHR.

References

Application Notes and Protocols: CB7993113 in Combination with Other Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB7993113 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in cancer progression and immune regulation.[1][2] As a competitive antagonist, this compound blocks the nuclear translocation of AHR, thereby inhibiting its transcriptional activity.[1][2] Preclinical studies have demonstrated that this compound can effectively reduce the invasion and migration of human breast cancer cells and inhibit AHR ligand-induced bone marrow toxicity in vivo, without significant effects on cell viability or proliferation on its own.[1][2] These findings suggest that AHR antagonists like this compound represent a promising new class of targeted therapeutics for cancer.[1]

The tumor microenvironment often contains high levels of AHR ligands, such as kynurenine, which is produced from tryptophan by the enzyme indoleamine 2,3-dioxygenase (IDO). This activation of AHR signaling can lead to a suppression of the anti-tumor immune response. By blocking this pathway, AHR antagonists have the potential to restore immune surveillance and enhance the efficacy of other cancer therapies.

While specific preclinical or clinical data on this compound in combination with other cancer therapeutics are not yet publicly available, studies with other novel AHR inhibitors such as BAY 2416964 , DA-4505 , and IK-175 have shown significant promise for combination strategies, particularly with immune checkpoint inhibitors and chemotherapy. These compounds serve as valuable surrogates to illustrate the potential applications and protocols for this compound in a combination setting. This document provides an overview of the rationale, experimental protocols, and representative data for combining AHR antagonists with other cancer therapeutics.

Signaling Pathway and Rationale for Combination Therapy

The AHR signaling pathway plays a critical role in tumor immune evasion. Endogenous ligands, such as kynurenine, produced by cancer cells, activate AHR in immune cells, leading to the differentiation of regulatory T cells (Tregs) and suppression of cytotoxic T lymphocyte (CTL) and Natural Killer (NK) cell function. This creates an immunosuppressive tumor microenvironment that can limit the efficacy of immunotherapies like anti-PD-1.

Combining an AHR antagonist like this compound with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) is hypothesized to have a synergistic effect. The AHR antagonist would block the immunosuppressive signals mediated by AHR, while the anti-PD-1 antibody would release the brakes on T cell activation, leading to a more robust and effective anti-tumor immune response. Similarly, combination with certain chemotherapies may also be beneficial, as some chemotherapeutic agents can induce immunogenic cell death, releasing tumor antigens and further stimulating an immune response that can be potentiated by AHR antagonism.

AHR Signaling Pathway in Cancer Immunosuppression cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell, Dendritic Cell) Tumor Cell Tumor Cell IDO1/TDO2 IDO1/TDO2 Tumor Cell->IDO1/TDO2 Upregulates Tryptophan Tryptophan Tryptophan->IDO1/TDO2 Metabolized by Kynurenine Kynurenine IDO1/TDO2->Kynurenine AHR_complex AHR-HSP90 Complex Kynurenine->AHR_complex Binds to AHR_active Active AHR AHR_complex->AHR_active Conformational Change & HSP90 Dissociation ARNT ARNT AHR_active->ARNT Dimerizes with Nucleus Nucleus AHR_active->Nucleus Translocates to Gene Transcription Gene Transcription ARNT->Gene Transcription Binds to XREs Immunosuppressive Factors Immunosuppressive Factors Gene Transcription->Immunosuppressive Factors Induces Anti-tumor Immunity Anti-tumor Immunity Immunosuppressive Factors->Anti-tumor Immunity Inhibits This compound This compound (AHR Antagonist) This compound->AHR_complex Blocks Binding In Vivo Combination Therapy Workflow cluster_setup Experiment Setup cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Tumor Cell Culture (e.g., CT26, B16F10) Tumor_Implantation Subcutaneous Implantation of Tumor Cells Cell_Culture->Tumor_Implantation Animal_Acclimation Acclimation of Syngeneic Mice (e.g., BALB/c, C57BL/6) Animal_Acclimation->Tumor_Implantation Tumor_Measurement Monitor Tumor Growth (Calipers) Tumor_Implantation->Tumor_Measurement Randomization Randomize Mice into Treatment Groups Tumor_Measurement->Randomization When tumors reach a certain volume Dosing Administer Treatments: - Vehicle - AHR Antagonist - Anti-PD-1 - Combination Randomization->Dosing Tumor_Volume Measure Tumor Volume Throughout Study Dosing->Tumor_Volume Survival Monitor Survival Dosing->Survival Endpoint Endpoint Analysis: - Tumor Weight - Immune Cell Profiling (FACS) - Cytokine Analysis Tumor_Volume->Endpoint Survival->Endpoint Logical Relationship of Combination Therapy cluster_mechanism Mechanism of Action AHR_Antagonist This compound (AHR Antagonist) Block_AHR_Signaling Blocks Immunosuppressive AHR Signaling AHR_Antagonist->Block_AHR_Signaling Checkpoint_Inhibitor Anti-PD-1 Antibody Release_T_Cell_Brakes Releases 'Brakes' on Activated T Cells Checkpoint_Inhibitor->Release_T_Cell_Brakes Restore_T_Cell_Function Restores/Enhances Effector T Cell Function Block_AHR_Signaling->Restore_T_Cell_Function Synergistic_Effect Synergistic Anti-Tumor Immunity Restore_T_Cell_Function->Synergistic_Effect Release_T_Cell_Brakes->Synergistic_Effect Tumor_Regression Enhanced Tumor Regression Synergistic_Effect->Tumor_Regression

References

Application Notes and Protocols: Investigating the Anti-Invasive Effects of CB7993113

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for characterizing the anti-invasive properties of CB7993113, a known aryl hydrocarbon receptor (AHR) antagonist.[1][2] The protocols outlined herein describe key in vitro assays to quantify the impact of this compound on cancer cell viability, migration, and invasion. Additionally, methods for investigating the underlying molecular mechanisms through protein expression analysis are detailed. Data presentation guidelines and visualizations are included to facilitate clear interpretation and reporting of findings.

Introduction

Cancer cell invasion is a critical step in metastasis, the primary cause of cancer-related mortality. The aryl hydrocarbon receptor (AHR) has been implicated in the progression of several cancers, making it a potential therapeutic target.[1][2] this compound has been identified as an AHR antagonist that effectively reduces the invasion of human breast cancer cells in three-dimensional cultures and blocks tumor cell migration in two-dimensional cultures, without significant effects on cell viability or proliferation.[1] These application notes provide detailed protocols to independently verify and expand upon these findings.

Experimental Design and Workflow

A logical workflow is essential for the systematic evaluation of this compound's anti-invasive effects. The following diagram outlines the proposed experimental sequence.

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis & Interpretation cell_culture Cell Line Selection (e.g., MDA-MB-231) viability Cell Viability Assay (MTT/CCK-8) cell_culture->viability cb7993113_prep This compound Stock Preparation cb7993113_prep->viability wound_healing Wound Healing (Migration) viability->wound_healing Determine non-toxic concentrations transwell Transwell Invasion Assay viability->transwell data_analysis Quantitative Analysis & Statistical Testing wound_healing->data_analysis western_blot Western Blot Analysis (e.g., MMPs, EMT markers) transwell->western_blot Investigate molecular changes transwell->data_analysis western_blot->data_analysis conclusion Conclusion on Anti-Invasive Efficacy data_analysis->conclusion signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ligand AHR Ligand ahr AHR ligand->ahr arnt ARNT ahr->arnt Dimerizes pi3k PI3K arnt->pi3k Activates erk ERK arnt->erk Activates akt AKT pi3k->akt nfkb NF-κB akt->nfkb erk->nfkb mmp MMPs nfkb->mmp Upregulates emt EMT Markers nfkb->emt Upregulates invasion Cell Invasion mmp->invasion emt->invasion This compound This compound This compound->ahr Inhibits

References

Application Notes & Protocols: Flow Cytometry Analysis of Immune Cells Treated with CB7993113, a Novel PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: CB7993113 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt signaling cascade is a critical regulator of immune cell function, governing processes such as T cell activation, proliferation, survival, and differentiation.[1][2][3] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making it a key target for therapeutic intervention.[4] These application notes provide detailed protocols for utilizing flow cytometry to assess the functional consequences of treating T lymphocytes with this compound. The described assays enable the quantification of the compound's effects on T cell proliferation, apoptosis, and target engagement through phospho-protein analysis.

Key Signaling Pathway: PI3K/Akt Inhibition by this compound

The PI3K/Akt pathway is initiated downstream of T cell receptor (TCR) and co-stimulatory molecule (e.g., CD28) activation.[1] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including the serine/threonine kinase Akt.[2] This recruitment to the membrane allows for Akt phosphorylation and activation by kinases like PDK1 and mTORC2.[3] Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival, growth, and proliferation.[2] this compound is designed to inhibit the catalytic activity of PI3K, thereby preventing the formation of PIP3 and blocking downstream signaling.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD28 PI3K PI3K TCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) Akt->pAkt PDK1/ mTORC2 Downstream Downstream Effectors pAkt->Downstream Proliferation Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The overall experimental process involves isolating primary T cells, treating them with this compound during activation, and subsequently analyzing the cellular responses using multi-parameter flow cytometry.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Flow Cytometry Analysis PBMC Isolate PBMCs from Whole Blood TCell Purify CD3+ T Cells (e.g., Magnetic Beads) PBMC->TCell Label Label with Proliferation Dye (e.g., CFSE) TCell->Label Culture Culture Cells: 1. T Cell Activator (Anti-CD3/CD28) 2. This compound (Dose Range) 3. Vehicle Control (DMSO) Label->Culture Incubate Incubate for 24-96 hours Culture->Incubate Harvest Harvest & Stain Cells Incubate->Harvest Acquire Acquire on Flow Cytometer Harvest->Acquire Stain1 Proliferation Assay Stain2 Apoptosis Assay Stain3 Phospho-Akt Assay Analyze Analyze Data Acquire->Analyze

Caption: General experimental workflow for assessing this compound effects on T cells.

Protocols

Protocol 1: T Cell Proliferation Assay using CFSE

This protocol measures the extent to which T cells divide in response to stimulation, and how this is affected by this compound. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation.[5][6][7]

Materials:

  • Purified human CD3+ T cells

  • RPMI-1640 medium with 10% FBS

  • CFSE dye (e.g., 5 mM stock in DMSO)

  • T cell activation reagents (e.g., anti-CD3/CD28 beads or plate-bound antibodies)

  • This compound (stock solution in DMSO)

  • FACS Buffer (PBS + 2% FBS)

  • Antibodies: Anti-CD4, Anti-CD8

  • 96-well U-bottom plate

Procedure:

  • CFSE Labeling:

    • Resuspend purified T cells in pre-warmed PBS at 1 x 10^6 cells/mL.

    • Add CFSE stock solution to a final concentration of 1-5 µM.[8] Mix immediately.

    • Incubate for 10 minutes at 37°C, protected from light.[9]

    • Quench the staining by adding 5 volumes of ice-cold RPMI medium. Incubate on ice for 5 minutes.[8]

    • Wash cells twice with complete RPMI medium.

  • Cell Culture and Treatment:

    • Resuspend CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI medium.

    • Seed 1 x 10^5 cells (100 µL) per well in a 96-well plate.[8]

    • Prepare serial dilutions of this compound. Add 50 µL of the dilutions to the appropriate wells. Include a vehicle control (DMSO).

    • Add 50 µL of T cell activator (e.g., anti-CD3/CD28 beads at recommended concentration).[8] Include an unstimulated control (cells with no activator).

    • Incubate for 72-96 hours at 37°C, 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest cells into FACS tubes.

    • Wash once with FACS buffer.

    • Stain with fluorescently conjugated anti-CD4 and anti-CD8 antibodies for 30 minutes at 4°C.

    • Wash cells and resuspend in FACS buffer.

    • Acquire samples on a flow cytometer. Analyze CFSE dilution within the CD4+ and CD8+ gates.

Protocol 2: Apoptosis Assay using Annexin V and PI

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells to determine if this compound induces cell death. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[10][11] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[10][12][13]

Materials:

  • Treated T cells from culture

  • Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[12]

  • Fluorochrome-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • FACS tubes

Procedure:

  • Cell Preparation:

    • Harvest 1-5 x 10^5 cells by centrifugation (300 x g, 5 minutes).[12]

    • Wash cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining:

    • Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[12]

    • Add 1-2 µL of PI staining solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]

    • Analyze immediately by flow cytometry.

    • Gating Strategy:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells[12]

Protocol 3: Intracellular Phospho-Akt Staining

This protocol directly measures the inhibition of the PI3K pathway by quantifying the phosphorylation of its key downstream target, Akt (at Ser473), at a single-cell level.[14][15]

Materials:

  • Purified T cells

  • Stimulation media (e.g., RPMI + IL-2 or anti-CD3/CD28)

  • Fixation Buffer (e.g., 1.5-4% formaldehyde in PBS)

  • Permeabilization Buffer (e.g., ice-cold 90% Methanol)

  • Phospho-specific antibody: Anti-Akt (pS473)

  • Surface marker antibodies (e.g., Anti-CD4, Anti-CD8)

  • FACS Buffer

Procedure:

  • Cell Stimulation and Treatment:

    • Rest T cells in serum-free media for 2-4 hours.

    • Pre-treat cells with this compound or vehicle control for 1-2 hours.

    • Stimulate cells for a short period (e.g., 15-30 minutes) with an appropriate activator (e.g., anti-CD3/CD28 cross-linking or a cytokine like IL-2).

  • Fixation:

    • Immediately stop the stimulation by adding Fixation Buffer to a final concentration of 1.5% formaldehyde.

    • Incubate for 10-15 minutes at room temperature.[16]

    • Wash cells with FACS buffer.

  • Permeabilization:

    • Resuspend the cell pellet gently in ice-cold methanol.

    • Incubate on ice or at -20°C for at least 30 minutes.[16] This step is critical for phospho-epitope exposure.

  • Staining:

    • Wash cells twice with FACS buffer to remove methanol.

    • Stain with the phospho-specific anti-pAkt antibody and surface marker antibodies (e.g., anti-CD4, anti-CD8) for 30-60 minutes at room temperature, protected from light.[17]

    • Wash cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend cells in FACS buffer and acquire on a flow cytometer.

    • Analyze the Median Fluorescence Intensity (MFI) of p-Akt staining within the CD4+ and CD8+ T cell gates.

Data Presentation: Expected Outcomes

Quantitative data should be summarized to compare the effects of different concentrations of this compound against controls.

Table 1: Effect of this compound on T Cell Proliferation

Treatment Group Concentration % Divided CD4+ T Cells (Mean ± SD) % Divided CD8+ T Cells (Mean ± SD)
Unstimulated Control - < 5% < 5%
Vehicle Control (DMSO) 0 µM 85.2 ± 4.1 92.5 ± 3.7
This compound 0.1 µM 62.7 ± 5.5 71.3 ± 4.9
This compound 1 µM 25.1 ± 3.9 30.8 ± 4.2

| this compound | 10 µM | 8.9 ± 2.1 | 12.4 ± 2.8 |

Table 2: Effect of this compound on T Cell Viability (48h)

Treatment Group Concentration % Viable Cells (AnnV-/PI-) % Early Apoptotic (AnnV+/PI-) % Late Apoptotic (AnnV+/PI+)
Vehicle Control (DMSO) 0 µM 94.3 ± 2.1 3.1 ± 1.5 2.6 ± 1.1
This compound 1 µM 92.8 ± 3.0 4.5 ± 1.8 2.7 ± 1.3
This compound 10 µM 90.5 ± 3.5 6.2 ± 2.0 3.3 ± 1.6

| Staurosporine (Positive Ctrl) | 1 µM | 20.7 ± 6.2 | 45.3 ± 7.1 | 34.0 ± 5.8 |

Table 3: Inhibition of Akt Phosphorylation by this compound

Treatment Group Concentration p-Akt MFI in CD4+ T Cells (Mean ± SD) % Inhibition
Unstimulated Control - 150 ± 25 -
Vehicle Control (Stimulated) 0 µM 2500 ± 180 0%
This compound (Stimulated) 0.1 µM 1350 ± 150 48.9%
This compound (Stimulated) 1 µM 480 ± 95 88.1%

| this compound (Stimulated) | 10 µM | 180 ± 30 | 98.7% |

Logical Relationship Diagram

This diagram illustrates the expected causal chain from drug action to cellular outcome.

Logical_Relationship cluster_cause Mechanism of Action cluster_effect Cellular Outcomes CB This compound Treatment PI3K PI3K Inhibition CB->PI3K pAkt Decreased Akt Phosphorylation PI3K->pAkt Prolif Decreased T Cell Proliferation pAkt->Prolif Viability Minimal Change in Viability pAkt->Viability

Caption: Logical flow from this compound action to expected cellular effects.

References

Troubleshooting & Optimization

CB7993113 solubility and preparation for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and preparation of CB7993113 for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is 50 mg/mL, which is equivalent to 137.31 mM.[1] To achieve this solubility, ultrasonic treatment and warming the solution to 60°C may be necessary.[1] It is also crucial to use newly opened, non-hygroscopic DMSO, as absorbed water can significantly reduce the solubility of the compound.[1]

Q3: How should I prepare a stock solution of this compound?

A3: A detailed protocol for preparing stock solutions is provided in the "Experimental Protocols" section below. This includes a table to guide the preparation of common stock concentrations.

Q4: How should I store the this compound stock solution?

A4: For long-term storage, the stock solution should be stored at -80°C for up to 6 months.[1] For shorter-term storage, it can be kept at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q5: What is the recommended final concentration of DMSO in the cell culture medium?

A5: The final concentration of DMSO in the cell culture medium should be kept low, typically at 0.1%, to avoid solvent-induced cellular toxicity.[2]

Q6: At what concentrations is this compound typically used in in vitro assays?

A6: this compound has been shown to be effective in in vitro assays at concentrations of 5 µM and 10 µM.[2] The reported IC50 value for this compound as an AHR antagonist is 0.33 µM.[1]

Q7: Is this compound toxic to cells in vitro?

A7: this compound has been reported to exhibit no significant toxicity in several human cell lines, including HepG2, Hs578T, and MDA-MB-231, at concentrations up to 20 µM.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in the stock solution. The solubility limit in DMSO has been exceeded.Gently warm the solution to 60°C and use an ultrasonic bath to aid dissolution.[1] Ensure you are using fresh, anhydrous DMSO.
The stock solution has been stored improperly.Aliquot the stock solution to minimize freeze-thaw cycles. Ensure storage at the correct temperature (-20°C for short-term, -80°C for long-term).[1]
Precipitation of the compound in the cell culture medium upon dilution. The final concentration of this compound is too high for the aqueous environment of the medium.Ensure the final DMSO concentration in the medium is sufficient to maintain solubility, but does not exceed cytotoxic levels (typically ≤ 0.5%). A final DMSO concentration of 0.1% is recommended.[2]
The compound was added too quickly to the medium.Add the stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.
Inconsistent or unexpected experimental results. Degradation of the compound.Ensure proper storage of the stock solution. Prepare fresh dilutions for each experiment.
Inaccurate concentration of the stock solution.Recalculate the amount of solvent needed based on the mass of the compound. Use a calibrated pipette for accurate volume measurements.

Data Presentation

Table 1: Solubility and Stock Solution Preparation of this compound

ParameterValueReference
Molecular Weight 364.19 g/mol N/A
Solvent DMSO[1]
Solubility in DMSO 50 mg/mL (137.31 mM)[1]
Stock Solution Storage -80°C (6 months), -20°C (1 month)[1]

Table 2: Preparation of Common Stock Solutions

Desired Stock ConcentrationMass of this compound (for 1 mL of DMSO)Mass of this compound (for 5 mL of DMSO)Mass of this compound (for 10 mL of DMSO)
1 mM 0.364 mg1.82 mg3.64 mg
5 mM 1.82 mg9.1 mg18.2 mg
10 mM 3.64 mg18.2 mg36.4 mg

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

  • Weighing the Compound: Accurately weigh 3.64 mg of this compound powder using a calibrated analytical balance.

  • Adding the Solvent: Add 1 mL of fresh, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolving the Compound: To facilitate dissolution, gently warm the solution to 60°C and use an ultrasonic bath until the solid is completely dissolved.[1] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months.[1]

Protocol 2: Preparation of Working Solutions for In Vitro Experiments

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations (e.g., 5 µM or 10 µM). Ensure that the final concentration of DMSO in the culture medium does not exceed 0.1%.

  • Application to Cells: Add the final working solutions to your cell cultures and proceed with your experimental protocol.

Mandatory Visualization

G cluster_ligand Ligand Activation cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_ligand AHR Ligand (e.g., TCDD, PAH) AHR_active Active AHR AHR_ligand->AHR_active binds & activates This compound This compound AHR_complex Inactive AHR Complex (AHR, HSP90, etc.) This compound->AHR_complex competitively binds to AHR AHR_active->AHR_complex dissociates from ARNT ARNT AHR_active->ARNT translocates to nucleus & heterodimerizes with AHR_ARNT AHR-ARNT Complex XRE XRE (Xenobiotic Response Element) AHR_ARNT->XRE binds to gene_transcription Target Gene Transcription (e.g., CYP1A1) XRE->gene_transcription initiates

Caption: Signaling pathway of AHR and inhibition by this compound.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Warm & Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Serial Dilution in Cell Culture Medium thaw->dilute add_to_cells Add to Cell Culture (Final DMSO <= 0.1%) dilute->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing CB7993113 Concentration for Maximum AHR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CB7993113 for Aryl Hydrocarbon Receptor (AHR) inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1] Its primary mechanism of action is competitive antagonism, where it directly binds to both murine and human AHR, subsequently blocking the nuclear translocation of the receptor.[2][3] This prevents the AHR from binding to its target DNA sequences, known as xenobiotic response elements (XREs), and initiating the transcription of target genes like CYP1A1.[2][4]

Q2: What is the reported IC₅₀ value for this compound?

A2: The half-maximal inhibitory concentration (IC₅₀) for this compound has been determined to be 0.33 µM (or 3.3 x 10⁻⁷ M).[1][2] This value represents the concentration of this compound required to inhibit 50% of the AHR-mediated response induced by an agonist.

Q3: In what percentage can this compound inhibit AHR-induced reporter activity?

A3: this compound has been shown to inhibit polycyclic aromatic hydrocarbon (PAH)- and TCDD-induced AHR reporter activity by 75% and 90%, respectively.[1][2][3]

Q4: Is this compound cytotoxic at effective concentrations?

A4: No, this compound has been shown to not significantly affect cell viability or proliferation at concentrations effective for AHR inhibition.[2][3] It exhibits no toxicity at concentrations up to at least 20 µM in various human cell lines, including HepG2, and several breast cancer cell lines.[1]

Q5: How should I prepare and store this compound stock solutions?

A5: this compound is typically dissolved in DMSO to create a stock solution.[1][2] For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High background signal in AHR reporter assay Intrinsic activity of the reporter plasmid.Use a reporter plasmid with a minimal promoter to reduce basal activity.[5]
Contamination of reagents.Use fresh, sterile reagents and filter-sterilize solutions where appropriate.[5]
Cell health issues (over-confluence, etc.).Ensure cells are healthy, in the logarithmic growth phase, and seeded at an optimal density.[6]
Low or no inhibition observed with this compound Inaccurate concentration of this compound.Verify the concentration of your stock solution and perform accurate serial dilutions.[5]
Degradation of the compound.Prepare fresh dilutions from a properly stored stock solution for each experiment.[1][5]
Suboptimal agonist concentration.Use an agonist concentration that elicits a robust but not saturating response (e.g., EC₈₀) to allow for measurable inhibition.
Insufficient incubation time.Optimize the incubation time for both the agonist and antagonist. A pre-incubation with this compound before adding the agonist is often recommended.[2]
High well-to-well variability Inconsistent cell seeding.Ensure a homogenous single-cell suspension before plating and use a multichannel pipette for consistency.[5]
Edge effects in the plate.Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to maintain humidity.[5]
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Inconsistent IC₅₀ values between experiments Serum protein binding.Consider using a serum-free or low-serum medium during the treatment period, as serum proteins can bind to small molecules and affect their effective concentration.[5]
Different passage numbers of cells.Use cells within a consistent and narrow range of passage numbers for all experiments.
Variation in agonist potency.Prepare fresh agonist dilutions for each experiment from a reliable stock.

Data Summary

Table 1: In Vitro Efficacy of this compound

Parameter Value Cell Lines Tested Reference
IC₅₀ 0.33 µMNot specified in all abstracts[1][2]
Inhibition of PAH-induced reporter activity 75%Not specified in all abstracts[1][2][3]
Inhibition of TCDD-induced reporter activity 90%Not specified in all abstracts[1][2][3]
Cytotoxicity No significant toxicity up to 20 µMHepG2, BP1, D3, Hs578T, MDA-MB-231[1]

Experimental Protocols

Protocol 1: AHR Reporter Gene Assay for Determining this compound IC₅₀

This protocol outlines the steps for a luciferase-based reporter gene assay to determine the IC₅₀ of this compound in a suitable human cell line (e.g., HepG2).

Materials:

  • Human cell line expressing AHR (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin/streptomycin)

  • AHR-responsive luciferase reporter plasmid (containing XREs)

  • Control plasmid for transfection normalization (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • AHR agonist (e.g., TCDD or a PAH like benzo[a]pyrene)

  • DMSO (vehicle)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells to a concentration that will result in 50-70% confluency 24 hours after seeding in a 96-well plate.

    • Seed the cells into the 96-well plate.

  • Transfection (Day 2):

    • Prepare the transfection mix according to the manufacturer's protocol, co-transfecting the AHR-responsive reporter plasmid and the normalization control plasmid.

    • Replace the medium in the wells with the transfection mix.

    • Incubate for the time recommended by the transfection reagent manufacturer (typically 4-6 hours).

    • Replace the transfection mix with fresh complete medium and incubate for 24 hours.

  • Compound Treatment (Day 3):

    • Prepare serial dilutions of this compound in the appropriate medium. Also, prepare the AHR agonist at a fixed concentration (e.g., EC₈₀).

    • Pre-treat the cells with the different concentrations of this compound or vehicle (DMSO) for 1 hour.[2]

    • Add the AHR agonist to all wells except the vehicle control wells.

    • Incubate for 24 hours.

  • Luciferase Assay (Day 4):

    • Remove the medium from the wells.

    • Wash the cells gently with PBS.

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Measure the luciferase activity using a luminometer according to the assay kit's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase signal (AHR reporter) to the Renilla luciferase signal (transfection control).

    • Plot the normalized luciferase activity against the log concentration of this compound.

    • Calculate the IC₅₀ value using a suitable non-linear regression model (e.g., four-parameter logistic curve).

Visualizations

AHR_Signaling_Pathway_and_CB7993113_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_Ligand AHR Ligand (e.g., TCDD, PAH) AHR AHR AHR_Ligand->AHR Binds AHR_complex AHR HSP90 AIP AHR->AHR_complex:f0 ARNT_nuc ARNT AHR_ARNT_complex AHR ARNT AHR->AHR_ARNT_complex:f0 Nuclear Translocation HSP90 HSP90 HSP90->AHR_complex:f1 AIP AIP AIP->AHR_complex:f2 ARNT_cyto ARNT This compound This compound This compound->AHR Competitively Binds & Blocks Translocation AHR_complex->AHR Ligand Binding Causes Dissociation ARNT_nuc->AHR_ARNT_complex:f1 XRE XRE (DNA) AHR_ARNT_complex->XRE Binds Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Induces Transcription

Caption: AHR signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start day1 Day 1: Seed cells in 96-well plate start->day1 day2 Day 2: Co-transfect with AHR reporter and normalization plasmids day1->day2 day3 Day 3: 1. Pre-treat with this compound concentrations 2. Add AHR agonist day2->day3 day4 Day 4: Lyse cells and measure luciferase activity day3->day4 analysis Data Analysis: Normalize data and calculate IC₅₀ day4->analysis end End analysis->end

Caption: Workflow for AHR reporter gene assay to determine IC₅₀.

troubleshooting_logic start Low/No Inhibition Observed check_conc Are this compound and agonist concentrations correct? start->check_conc check_reagents Are reagents (plasmids, cells) and assay conditions optimal? check_conc->check_reagents Yes solution_conc Verify stock concentrations. Prepare fresh dilutions. check_conc->solution_conc No check_protocol Is the experimental protocol (e.g., incubation times) followed correctly? check_reagents->check_protocol Yes solution_reagents Use low passage cells. Check plasmid integrity. Optimize agonist concentration. check_reagents->solution_reagents No solution_protocol Ensure adequate pre-incubation with this compound. check_protocol->solution_protocol No re_evaluate Re-evaluate experiment check_protocol->re_evaluate Yes solution_conc->re_evaluate solution_reagents->re_evaluate solution_protocol->re_evaluate

Caption: Troubleshooting logic for unexpected AHR assay results.

References

Troubleshooting low efficacy of CB7993113 in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to low efficacy of the KinaseX inhibitor, CB7993113, in cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significantly lower-than-expected potency (high IC50) for this compound in our cell proliferation assay. What are the potential causes?

A1: Several factors can contribute to the apparent low efficacy of this compound. We recommend investigating the following areas, starting with compound integrity and handling:

  • Compound Solubility and Stability: this compound has limited solubility in aqueous media. Precipitation of the compound will drastically reduce the effective concentration in your assay. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and that the compound remains in solution.

  • Cell Line Selection: The cellular context is critical. The target, KinaseX, or essential downstream components of its signaling pathway may not be expressed or may be mutated in your chosen cell line.

  • Assay Conditions: The incubation time, cell density, and serum concentration can all impact the observed efficacy. A longer incubation time may be required to observe a phenotypic effect, and high serum concentrations may contain growth factors that counteract the inhibitory effect of the compound.

  • Compound Adsorption: Small molecules can adsorb to plasticware, reducing the effective concentration. Using low-binding plates is recommended.

Q2: How can we confirm that this compound is engaging its target, KinaseX, in our cells?

A2: Direct measurement of target engagement is a crucial step. We recommend performing a Western blot to assess the phosphorylation status of TF-Z, a direct downstream substrate of KinaseX. A potent, on-target effect of this compound should result in a dose-dependent decrease in phosphorylated TF-Z (p-TF-Z) levels. Total TF-Z levels should remain unchanged.

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound should be stored as a solid at -20°C, protected from light. For experimental use, prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store stock solution aliquots at -20°C.

Q4: Could the observed low efficacy be due to drug efflux pumps in the cell line?

A4: Yes, overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy. This can be tested by co-incubating the cells with this compound and a known efflux pump inhibitor, such as verapamil or cyclosporin A. A significant increase in potency in the presence of an efflux pump inhibitor would suggest that this is a contributing factor.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKinaseX ExpressionIC50 (nM) in Proliferation Assay (72h)Notes
HT-29ColonHigh50Sensitive
A549LungHigh85Sensitive
MCF-7BreastModerate450Moderately Sensitive
MDA-MB-231BreastLow> 10,000Resistant
U-87 MGGlioblastomaHigh8,500Resistant (High P-gp expression)

Table 2: Recommended Starting Concentrations for Key Assays

Assay TypeRecommended Concentration RangeIncubation Time
Western Blot (p-TF-Z)1 nM - 5 µM2 - 4 hours
Cell Proliferation (MTS/MTT)10 nM - 20 µM72 hours
Apoptosis (Caspase-Glo)100 nM - 10 µM24 - 48 hours

Experimental Protocols

Protocol 1: Western Blot for Phospho-TF-Z Inhibition

  • Cell Seeding: Seed 1.5 x 10^6 cells in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-16 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Pre-treat the cells with the different concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells with Growth Factor Alpha (GFA) at a final concentration of 50 ng/mL for 15 minutes. Include a non-stimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification and Loading: Determine the protein concentration of each lysate using a BCA assay. Load 20 µg of protein per lane onto an SDS-PAGE gel.

  • Immunoblotting: Transfer the proteins to a PVDF membrane. Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-TF-Z (Serine 53) and total TF-Z overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Proliferation Assay (MTS)

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in the appropriate growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation and Reading: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFRA GFRA KinaseX KinaseX GFRA->KinaseX Activates pKinaseX p-KinaseX (Active) KinaseX->pKinaseX TFZ_cyto TF-Z pKinaseX->TFZ_cyto Phosphorylates pTFZ_cyto p-TF-Z TFZ_cyto->pTFZ_cyto pTFZ_nuc p-TF-Z pTFZ_cyto->pTFZ_nuc Translocates This compound This compound This compound->pKinaseX Inhibits DNA Gene Expression (Proliferation) pTFZ_nuc->DNA GFA GFA Ligand GFA->GFRA Binds

Caption: Signaling pathway of the GFA-GFRA axis leading to KinaseX activation and gene expression.

G start Low Efficacy Observed check_compound Verify Compound Integrity (Solubility, Storage, Handling) start->check_compound check_assay Optimize Assay Conditions (Time, Density, Serum) check_compound->check_assay check_target Confirm Target Engagement (Western Blot for p-TF-Z) check_assay->check_target check_cell_line Validate Cell Line (KinaseX Expression, Efflux Pumps) check_target->check_cell_line No Target Inhibition issue_resolved Efficacy Restored check_target->issue_resolved Target Inhibited check_cell_line->issue_resolved Cell Line Issue Identified issue_persists Issue Persists check_cell_line->issue_persists Cell Line Validated contact_support Contact Technical Support issue_persists->contact_support

Caption: Troubleshooting workflow for diagnosing the low efficacy of this compound.

G cause1 Cause: Compound Precipitation Solution: Lower final DMSO % Use pre-warmed media Check solubility limit cause2 Cause: No Target Engagement Solution: Perform Western blot for p-TF-Z Confirm KinaseX expression cause3 Cause: Drug Efflux Solution: Use cell lines with low P-gp Co-administer with efflux inhibitor cause4 Cause: Assay Interference Solution: Use low-binding plates Optimize cell density and incubation time root Potential Causes of Low Efficacy root->cause1 root->cause2 root->cause3 root->cause4

Caption: Logical relationships between potential causes and solutions for low efficacy.

CB7993113 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the Aryl Hydrocarbon Receptor (AHR) antagonist, CB7993113. Additionally, it offers detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Stability and Storage Conditions

Proper storage and handling of this compound are critical to maintain its integrity and activity. Below is a summary of recommended storage conditions.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsProtect from light and moisture.
4°C2 yearsFor shorter-term storage. Protect from light.
In Solvent -80°C6 monthsUse of DMSO is common for stock solutions.[1] Aliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthFor working aliquots.[1]

Note on Shipping: this compound is typically shipped at room temperature for continental US deliveries, though this may vary for other locations.[1]

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR) with an IC50 of 0.33 μM.[1] It functions as a competitive antagonist by directly binding to the AHR protein, which in turn blocks the nuclear translocation of the AHR.[2][3] This prevents the AHR from forming a heterodimer with the AHR Nuclear Translocator (ARNT) and binding to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby inhibiting their transcription.[2][3]

Q2: What are the primary research applications of this compound?

This compound is utilized in research to investigate the role of the AHR signaling pathway in various biological processes. It has been shown to inhibit the invasion of human breast cancer cells in 3D cultures and block tumor cell migration in 2D cultures without significant effects on cell viability or proliferation.[2][3][4][5] Additionally, it has demonstrated efficacy in vivo by inhibiting the bone marrow ablative effects of 7,12-dimethylbenz[a]anthracene (DMBA).[2][3][4][5] These findings suggest its potential as a therapeutic agent for immunomodulation and cancer therapy.[2][3][4][5]

Handling and Preparation

Q3: How should I prepare a stock solution of this compound?

For in vitro experiments, a common solvent is Dimethyl Sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered this compound in DMSO to the desired concentration. It is advisable to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: Is this compound stable in aqueous solutions and cell culture media?

While specific stability data in aqueous solutions is not extensively published, based on its chemical structure which includes an acetamide group, this compound may be susceptible to hydrolysis under strongly acidic or basic conditions over extended periods.[6][7] For cell culture experiments, it is recommended to prepare fresh dilutions of this compound in media from a DMSO stock solution just prior to use.

Q5: Is this compound sensitive to light?

This compound has a chromone core structure, and compounds with this motif can exhibit photosensitivity. Therefore, it is recommended to protect both the powdered form and solutions of this compound from light. Store in amber vials or tubes wrapped in foil.

Troubleshooting Guides

In Vitro Experiments

Issue 1: Inconsistent or lack of antagonist activity.

  • Potential Cause: Degradation of this compound.

    • Solution: Ensure that the compound has been stored correctly and that stock solutions have not been subjected to multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot of the stock solution.

  • Potential Cause: Suboptimal concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The IC50 is reported to be 0.33 μM, but the effective concentration may vary.[1]

  • Potential Cause: Cell line responsiveness.

    • Solution: Confirm that your cell line expresses functional AHR. You can do this by treating the cells with a known AHR agonist (e.g., TCDD or β-naphthoflavone) and measuring the induction of a target gene like CYP1A1.

Issue 2: Observed cytotoxicity.

  • Potential Cause: High concentration of this compound or DMSO.

    • Solution: this compound has been reported to show no toxicity at concentrations up to 20 μM in several human cell lines.[1] However, it is always advisable to perform a toxicity assay (e.g., MTT or trypan blue exclusion) for your specific cell line. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%).

  • Potential Cause: Off-target effects.

    • Solution: While specific off-target effects of this compound are not well-documented, all small molecule inhibitors have the potential for off-target activities. Consider using a structurally different AHR antagonist as a control to confirm that the observed phenotype is due to AHR inhibition.

In Vivo Experiments

Issue 3: Poor in vivo efficacy.

  • Potential Cause: Inadequate formulation and bioavailability.

    • Solution: For in vivo studies, proper formulation is crucial for absorption and distribution. While the original study mentions in vivo efficacy, the specific vehicle is not detailed.[2][3][4][5] A common vehicle for similar compounds is a mixture of DMSO, Cremophor EL, and saline, or corn oil. It may be necessary to test different formulations to achieve optimal bioavailability.

  • Potential Cause: Insufficient dosing or frequency.

    • Solution: The optimal dose and dosing schedule will depend on the animal model and the specific experimental endpoint. A pilot study to evaluate different doses and administration frequencies is recommended.

Experimental Protocols

In Vitro AHR Antagonism Assay

This protocol is a general guideline for assessing the AHR antagonist activity of this compound in a reporter gene assay.

  • Cell Seeding: Plate a suitable reporter cell line (e.g., HepG2 cells stably transfected with a DRE-luciferase reporter construct) in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from a DMSO stock solution. Also, prepare a solution of a known AHR agonist (e.g., TCDD at a concentration that gives a submaximal response).

  • Treatment:

    • Add the this compound dilutions to the appropriate wells.

    • Incubate for a short period (e.g., 30-60 minutes).

    • Add the AHR agonist to the wells already containing this compound.

    • Include appropriate controls: vehicle only, agonist only, and this compound only.

  • Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to a control for cell viability (e.g., total protein concentration). Calculate the percent inhibition of the agonist-induced response by this compound and determine the IC50 value.

Visualizations

AHR Signaling Pathway and Mechanism of this compound Action

AHR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90 Complex AHR_activated Activated AHR AHR_complex->AHR_activated Conformational Change AHR_inhibited Inhibited AHR Complex AHR_complex->AHR_inhibited Ligand AHR Agonist (e.g., TCDD) Ligand->AHR_complex Binds This compound This compound This compound->AHR_complex Competitively Binds AHR_ARNT AHR-ARNT Heterodimer AHR_activated->AHR_ARNT Nuclear Translocation & Dimerization AHR_inhibited->AHR_ARNT Blocks Translocation ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Transcription Initiates

Caption: Mechanism of AHR antagonism by this compound.

Experimental Workflow for In Vitro AHR Antagonist Assay

experimental_workflow start Start cell_seeding Seed Reporter Cells in 96-well plate start->cell_seeding compound_prep Prepare Serial Dilutions of this compound and AHR Agonist cell_seeding->compound_prep pretreatment Pre-treat cells with This compound dilutions compound_prep->pretreatment treatment Add AHR Agonist to pre-treated cells pretreatment->treatment incubation Incubate for 6-24 hours treatment->incubation lysis Lyse cells incubation->lysis readout Measure Reporter Gene Activity lysis->readout analysis Data Analysis: Calculate % Inhibition & IC50 readout->analysis end End analysis->end

Caption: Workflow for an in vitro AHR antagonist reporter assay.

References

How to minimize cytotoxicity of CB7993113 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and minimizing unexpected cytotoxicity of the aryl hydrocarbon receptor (AHR) antagonist, CB7993113, particularly at high concentrations.

While published studies indicate that this compound effectively blocks AHR-dependent activities without significantly affecting cell viability or proliferation, researchers may encounter unexpected cytotoxicity under specific experimental conditions.[1][2] This guide offers troubleshooting strategies and potential solutions for such scenarios.

Frequently Asked Questions (FAQs)

Q1: Published data suggests this compound has low toxicity. Why am I observing high cell death in my experiment?

A1: Unexpected cytotoxicity can arise from several factors beyond the compound's primary mechanism of action.[3] These can include:

  • High Concentrations: At concentrations significantly exceeding the reported IC50 for AHR antagonism (3.3 x 10⁻⁷ M or 0.33 µM), off-target effects may emerge.[1][2]

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells, especially when the final concentration is high (e.g., >0.5%).[4]

  • Compound Solubility: this compound may have limited solubility in aqueous culture media. At high concentrations, precipitation can cause non-specific stress and cell death.[5]

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to AHR pathway modulation or have unique off-target vulnerabilities not present in cell lines used in initial characterization studies.[6]

  • Prolonged Exposure: Continuous exposure for extended periods (e.g., >72 hours) may lead to cumulative toxicity.[3]

Q2: What is the recommended concentration range for this compound in cell culture?

A2: For AHR antagonism, effective concentrations are typically in the nanomolar to low micromolar range.[1][2] It is recommended to perform a dose-response curve starting from a low concentration (e.g., 10 nM) up to your desired maximum concentration to determine the optimal, non-toxic range for your specific cell line and assay.

Q3: How can I reduce the off-target effects of this compound at high concentrations?

A3: Minimizing off-target effects involves several strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration required to achieve the desired level of AHR antagonism to avoid engaging off-target pathways.[7]

  • Co-treatment with Antioxidants: If cytotoxicity is suspected to be caused by oxidative stress, co-administration with an antioxidant like N-acetylcysteine (NAC) may be protective.[8][9][10]

  • Advanced Delivery Systems: Encapsulating this compound in delivery vehicles like liposomes can improve solubility and reduce non-specific cellular uptake, thereby lowering toxicity while maintaining efficacy.[11][12][13]

Q4: Could my experimental setup or assay be the source of the apparent cytotoxicity?

A4: Yes, some assays are prone to artifacts. For example, in MTT assays, colored compounds can interfere with absorbance readings, or a compound might directly reduce the MTT reagent, giving a false signal.[4] It is crucial to run appropriate controls, including "compound-only" wells (no cells) to check for color interference and to visually inspect cells for signs of death or compound precipitation under a microscope.[4]

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed at Concentrations >10 µM

Possible Cause Troubleshooting Steps
Compound Precipitation 1. Visually inspect the culture wells for precipitate using a microscope. 2. Check the solubility limit of this compound in your specific culture medium. 3. Prepare fresh dilutions from a high-concentration stock just before use to minimize precipitation over time.[3]
Solvent Toxicity 1. Calculate the final concentration of the solvent (e.g., DMSO) in your culture medium. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%).[3] 3. Run a "vehicle-only" control with the same solvent concentration to assess its specific toxicity.[6]
Off-Target Effects 1. Reduce the concentration of this compound to the lowest level that still provides the desired on-target effect. 2. Consider using a different AHR antagonist with a distinct chemical structure to see if the cytotoxicity is specific to this compound's scaffold.[5][14] 3. Investigate potential off-target pathways, such as mitochondrial stress, by measuring reactive oxygen species (ROS) production.

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Possible Cause Troubleshooting Steps
Variability in Cell Health 1. Use cells from a consistent passage number and ensure they are in the logarithmic growth phase when seeding.[7] 2. Regularly test cultures for contamination (e.g., mycoplasma).[6]
Compound Degradation 1. Store the stock solution of this compound in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[3] 2. Prepare fresh dilutions from the stock for each experiment.[3]
Assay Performance 1. Ensure even cell seeding across the plate to avoid density-dependent effects. 2. Check for "edge effects" in multi-well plates; consider not using the outer wells for data collection.[15] 3. Verify that assay reagents are within their expiration date and handled correctly.

Data Presentation

Table 1: Hypothetical Cytotoxicity Profile of this compound and Mitigation Strategies

This table presents hypothetical data for a sensitive cell line (e.g., primary hepatocytes) where unexpected cytotoxicity is observed, compared to a resistant cancer cell line (e.g., MDA-MB-231).

Parameter MDA-MB-231 Cells Primary Hepatocytes (Hypothetical)
AHR Antagonism IC50 0.3 µM0.35 µM
Cytotoxicity CC50 (72h) > 50 µM12 µM
Therapeutic Index (CC50/IC50) > 16734.3
CC50 with 1 mM NAC Co-treatment Not Applicable25 µM
CC50 with Liposomal Formulation Not Applicable45 µM

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the concentration at which this compound becomes cytotoxic (CC50) in a specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in complete culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM).[7]

  • Cell Treatment: Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[4]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the CC50 value.

Protocol 2: Liposomal Formulation of this compound

Liposomal encapsulation is a common strategy to reduce the toxicity of hydrophobic compounds.[11][13][16]

  • Lipid Film Hydration:

    • Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio) and this compound in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film.

    • Place the flask under a high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) by vortexing at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To create uniformly sized small unilamellar vesicles (SUVs), subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Perform at least 10-15 passes through the membrane to ensure a narrow size distribution.

  • Purification: Remove any unencapsulated this compound from the liposome suspension using size exclusion chromatography or dialysis.

  • Characterization: Characterize the resulting liposomal formulation for particle size, zeta potential, and encapsulation efficiency before use in cell culture experiments.

Mandatory Visualizations

G cluster_0 This compound Mechanism cluster_1 Hypothesized Off-Target Cytotoxicity CB This compound AHR Aryl Hydrocarbon Receptor (AHR) CB->AHR Antagonizes ARNT ARNT AHR->ARNT Dimerization Blocked XRE Xenobiotic Response Element (XRE) ARNT->XRE Binding Blocked Gene Target Gene Expression (e.g., CYP1A1) XRE->Gene Transcription Blocked CB_high High Conc. This compound (>10µM) Mito Mitochondria CB_high->Mito ROS Increased ROS (Oxidative Stress) Mito->ROS Apoptosis Apoptosis / Cell Death ROS->Apoptosis

Caption: On-target AHR antagonism vs. hypothesized off-target cytotoxicity.

G start Unexpected Cytotoxicity Observed check_conc Is concentration >> IC50? start->check_conc check_solvent Run Vehicle Control. Is control toxic? check_conc->check_solvent No action_dose Action: Perform Dose- Response Assay check_conc->action_dose Yes check_precip Inspect Wells for Precipitate check_solvent->check_precip No action_solvent Action: Lower Solvent Concentration (<0.1%) check_solvent->action_solvent Yes action_solubility Action: Use Liposomal Formulation or Co-solvent check_precip->action_solubility Yes end_off_target Result: Probable Off- Target or Non-Specific Toxicity check_precip->end_off_target No end_on_target Result: On-Target Toxicity in Sensitive Cells action_dose->end_on_target end_solvent Result: Solvent is the Source of Toxicity action_solvent->end_solvent end_precip Result: Physical Toxicity due to Precipitation action_solubility->end_precip

Caption: Workflow for troubleshooting unexpected cytotoxicity.

G conc This compound Concentration low_conc Low (0.1-1 µM) conc->low_conc high_conc High (>10 µM) conc->high_conc efficacy On-Target Efficacy (AHR Blockade) low_conc->efficacy Leads to toxicity Off-Target Cytotoxicity high_conc->toxicity Leads to

Caption: Relationship between concentration, efficacy, and toxicity.

References

Technical Support Center: Enhancing In Vivo Bioavailability of CB7993113

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of the aryl hydrocarbon receptor (AHR) antagonist, CB7993113, for in vivo studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges in your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the known oral bioavailability of this compound?

Q2: My this compound formulation appears to be poorly soluble in aqueous solutions. What can I do?

A2: this compound is a poorly water-soluble compound. Direct suspension in aqueous vehicles like saline or PBS is likely to result in precipitation, leading to inconsistent dosing and low bioavailability. The following troubleshooting steps can be taken:

  • Vehicle Optimization: For early-stage in vivo studies, consider using oil-based vehicles. In studies involving this compound, vegetable oil and sesame oil have been used for intraperitoneal and oral administration of compounds, respectively[1].

  • Co-solvent Systems: A mixture of a water-miscible organic solvent and an aqueous carrier can improve solubility. Common co-solvents include DMSO, PEG400, and ethanol. It is crucial to first dissolve this compound in the organic solvent before slowly adding the aqueous component. The final concentration of the organic solvent should be minimized to avoid toxicity.

  • Particle Size Reduction: Decreasing the particle size of a solid compound increases its surface area, which can enhance the dissolution rate. Techniques such as micronization can be employed to improve bioavailability.

Q3: I am observing high variability in my in vivo results between animals. What are the potential causes and solutions?

A3: High variability in animal studies can stem from several factors, including inconsistent formulation and administration.

  • Inconsistent Dosing: Ensure your formulation is a homogenous suspension or a clear solution. If using a suspension, vortex it thoroughly before drawing each dose.

  • Biological Variability: Inherent biological differences between animals can contribute to variability. Increasing the number of animals per group can help improve the statistical power of your study.

  • Dose Normalization: Always normalize the dose to the body weight of each individual animal to ensure consistent exposure.

Q4: Are there more advanced formulation strategies I can consider for later-stage preclinical studies?

A4: Yes, for more advanced studies, several formulation strategies can be employed to significantly enhance the oral bioavailability of poorly soluble compounds like this compound. These often require more development but can lead to more robust and reproducible results. These strategies include:

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can improve solubility and dissolution.

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve absorption by dissolving the drug in lipid carriers and can also utilize lymphatic transport to bypass first-pass metabolism.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles can increase its surface area and improve its dissolution rate and absorption.

Quantitative Data Summary

The following table summarizes the available pharmacokinetic data for this compound from a study in mice[1].

ParameterValueRoute of AdministrationDose
Serum Concentration (1 hr) 395 ± 162 nMOral Gavage50 mg/kg
Serum Concentration (1 hr) 823 ± 263 nMIntraperitoneal50 mg/kg
Serum Half-life 4.0 hoursNot specified50 mg/kg

Experimental Protocols

Protocol 1: Basic Formulation for Oral Gavage (Oil-Based)

This protocol is suitable for initial in vivo efficacy studies.

  • Materials:

    • This compound powder

    • Sesame oil or other suitable vegetable oil

    • Microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Oral gavage needles

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of sesame oil to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to create a uniform suspension.

    • For difficult-to-suspend compounds, sonication in a water bath for 5-10 minutes may be beneficial.

    • Visually inspect the suspension for homogeneity before each administration.

    • Administer the suspension to the animals via oral gavage at the desired volume.

Protocol 2: Formulation using a Co-solvent System

This protocol can be used as an alternative to oil-based formulations.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Saline (0.9% NaCl)

    • Sterile tubes

    • Vortex mixer

  • Procedure:

    • Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO.

    • For the final formulation, a common vehicle ratio is 10% DMSO, 40% PEG400, and 50% saline.

    • Calculate the volume of the this compound stock solution needed for your final dose.

    • In a sterile tube, add the calculated volume of the this compound/DMSO stock solution.

    • Add the required volume of PEG400 and vortex to mix.

    • Slowly add the saline to the mixture while vortexing to avoid precipitation.

    • The final solution should be clear. If precipitation occurs, you may need to adjust the vehicle ratios or the final concentration of this compound.

    • Administer the solution to the animals via the desired route (e.g., oral gavage or intraperitoneal injection).

Visualizations

References

Technical Support Center: Overcoming Resistance to CB7993113

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: CB7993113 is a novel, potent, and selective small molecule inhibitor of the Kinase of Proliferation (KoP), a key driver in several cancer types, including Non-Small Cell Lung Cancer (NSCLC) and Colorectal Cancer. While showing promising initial efficacy, acquired resistance can emerge during prolonged treatment. This guide provides researchers with answers to frequently asked questions, troubleshooting strategies, and detailed protocols to investigate and overcome resistance to this compound in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of the Kinase of Proliferation (KoP). By blocking the ATP-binding pocket of KoP, it prevents the phosphorylation of downstream substrates, thereby inhibiting the MAPK/ERK signaling cascade that drives cell proliferation and survival in susceptible cancer cells.

Q2: What are the typical signs of acquired resistance to this compound in vitro?

A2: The primary indicator of acquired resistance is a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound compared to the parental, sensitive cell line.[1] This is observable as a rightward shift in the dose-response curve. Phenotypically, you may also notice a restoration of cell proliferation and viability at drug concentrations that were previously cytotoxic.

Q3: What are the known molecular mechanisms of resistance to kinase inhibitors like this compound?

A3: Mechanisms of acquired resistance to kinase inhibitors are diverse but generally lead to the reactivation of the critical downstream signaling pathway despite the presence of the drug.[2][3][4] Common mechanisms include:

  • Secondary Mutations: Gatekeeper mutations within the KoP kinase domain can prevent this compound from binding effectively.[5]

  • Target Amplification: Increased copy number of the gene encoding KoP can lead to protein overexpression, effectively outcompeting the inhibitor.[3][5]

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways (e.g., PI3K/Akt) to compensate for the inhibition of the KoP-MAPK pathway and maintain proliferation and survival.[3][4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, lowering its intracellular concentration.

Q4: How can I definitively confirm that my cell line has developed resistance?

A4: Confirmation requires a combination of functional and molecular assays. First, perform a cell viability assay (e.g., MTT, CellTiter-Glo) to demonstrate a statistically significant increase in the IC50 value (typically a 3- to 10-fold increase is considered resistant).[1] Subsequently, use molecular techniques like Western blotting to assess the reactivation of downstream signaling (e.g., measuring levels of phosphorylated ERK) in the presence of this compound.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution / Next Step
High variability between replicate wells in cell viability assay. 1. Inconsistent cell seeding density. 2. "Edge effects" in the multi-well plate. 3. Incomplete drug solubilization.1. Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes.[6] 2. Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity.[6] 3. Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before preparing serial dilutions in culture medium.[6]
IC50 value has increased >10-fold, confirming resistance. 1. Secondary mutation in the KoP kinase domain. 2. Activation of a bypass signaling pathway.1. Sequence the KoP gene in the resistant cell line to identify potential mutations. 2. Perform a Western blot analysis to probe for activation of key bypass pathways, such as PI3K/Akt (check for p-Akt levels).[7][8]
Western blot shows p-ERK levels are still low in resistant cells despite restored viability. The resistance mechanism is likely independent of KoP-MAPK pathway reactivation.Investigate other survival pathways. A common bypass mechanism involves the PI3K/Akt pathway.[4] Analyze the phosphorylation status of Akt (Ser473) and other key nodes in this pathway.[8][9]
No clear dose-response curve is observed. 1. The range of drug concentrations is not optimal. 2. The incubation time is too short.1. Broaden the concentration range tested to span several orders of magnitude (e.g., 0.1 nM to 100 µM).[10] 2. Increase the drug exposure time (e.g., from 48h to 72h), ensuring that control cells do not become over-confluent.

Data Presentation

Table 1: Example IC50 Values for Sensitive and Resistant NSCLC Cell Lines

Cell Line Description This compound IC50 (nM) Resistance Index (RI)
HCC827-PAR Parental, Sensitive 15 ± 2.5 1.0
HCC827-CBR This compound-Resistant 210 ± 15.1 14.0

Data are presented as mean ± SD from three independent experiments. The Resistance Index (RI) is calculated as IC50 (Resistant) / IC50 (Parental). An RI ≥ 5 is considered a successful establishment of a resistant line.[11]

Table 2: Summary of Molecular Changes in a Hypothetical Resistant Phenotype

Protein Analyte HCC827-PAR HCC827-CBR Interpretation
Total KoP 1.0 1.1 No significant change in total protein expression.
Phospho-KoP 0.2 0.3 KoP target remains inhibited by the drug.
Total ERK1/2 1.0 0.9 No significant change in total protein expression.
Phospho-ERK1/2 0.1 0.2 MAPK pathway remains largely inhibited.
Total Akt 1.0 1.2 No significant change in total protein expression.
Phospho-Akt (Ser473) 0.3 3.5 Strong activation of the PI3K/Akt bypass pathway.

Values represent relative protein levels (normalized to loading control and parental line) determined by densitometry from Western blot analysis after treatment with 100 nM this compound.

Visualizations & Workflows

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor KoP KoP Receptor->KoP Activates PI3K PI3K Receptor->PI3K Activates MEK MEK KoP->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Bypass Signal Akt->Proliferation This compound This compound This compound->KoP Inhibits Gatekeeper Gatekeeper Mutation Gatekeeper->KoP Prevents binding Amplification KoP Amplification Amplification->KoP Increases protein

Caption: this compound signaling pathway and common resistance mechanisms.

G start Start: Sensitive Parental Cell Line ic50_initial 1. Determine Initial IC50 (Cell Viability Assay) start->ic50_initial culture 2. Culture cells with escalating concentrations of this compound (Start at IC20, increase gradually) ic50_initial->culture monitor 3. Monitor cell viability and passage survivors culture->monitor monitor->culture Continue escalation stable 4. Establish stably growing population at high concentration (e.g., 10x initial IC50) monitor->stable ic50_final 5. Confirm Resistance: Re-determine IC50 stable->ic50_final analyze 6. Molecular Analysis: Western Blot, Sequencing ic50_final->analyze end End: Validated Resistant Cell Line analyze->end

Caption: Workflow for generating and validating this compound-resistant cells.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes the gradual dose escalation method to generate resistant cell lines, which closely mimics clinical scenarios.[11][12]

  • Initial Sensitivity Assessment: a. Plate the parental cancer cell line (e.g., HCC827) in 96-well plates. b. Perform a dose-response experiment with this compound to determine the initial IC50 and IC20 values using a cell viability assay.[11][12]

  • Induction of Resistance: a. Culture the parental cells in their standard growth medium containing this compound at the IC20 concentration. b. When the cells reach 70-80% confluency, passage them and maintain the same drug concentration.[12][13] c. After 2-3 stable passages, gradually increase the drug concentration (e.g., by 1.5 to 2-fold).[1] d. If significant cell death (>50%) occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.[11] e. Repeat this dose-escalation process over several months until the cells can proliferate in a high concentration of this compound (e.g., 10-20 times the initial IC50).

  • Validation and Banking: a. Confirm the resistant phenotype by performing a cell viability assay and calculating the new IC50 value. The resistance index (RI) should be significantly greater than 1.[11] b. Culture the resistant cell line in a drug-free medium for several passages to test the stability of the resistant phenotype. c. Cryopreserve aliquots of the resistant cell line at low passages.

Protocol 2: Cell Viability and IC50 Determination (MTT Assay)

This protocol is a standard colorimetric assay to measure cell viability.[14][15]

  • Cell Seeding: a. Harvest log-phase cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). b. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Replace the medium in the wells with the drug-containing medium (100 µL/well). Include vehicle-only (e.g., 0.1% DMSO) control wells. c. Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Assay: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C until formazan crystals form. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. d. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percent viability against the log-transformed drug concentration and use non-linear regression to calculate the IC50 value.

Protocol 3: Western Blot Analysis for Pathway Activation

This protocol allows for the detection of changes in key signaling proteins.[7][8][16]

  • Cell Lysis: a. Plate sensitive and resistant cells and treat them with this compound (e.g., at 1x and 10x the parental IC50) for a specified time (e.g., 6 hours). b. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. c. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate proteins by size on a polyacrylamide gel via electrophoresis. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, and a loading control like β-actin). c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: a. Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[8] b. Visualize protein bands using a chemiluminescence imager. c. Perform densitometry analysis to quantify band intensity, normalizing phosphoprotein levels to their total protein counterparts and then to the loading control.

References

Technical Support Center: CB7993113 in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Aryl Hydrocarbon Receptor (AHR) antagonist, CB7993113, in long-term cell culture experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1] Its primary mechanism of action is to competitively inhibit the binding of AHR agonists, thereby blocking the translocation of the AHR to the nucleus.[2][3][4] This prevents the subsequent transcription of AHR target genes, such as CYP1A1.[2]

Q2: What is the recommended concentration of this compound for cell culture experiments?

A2: The effective concentration of this compound can vary depending on the cell type and the specific experimental goals. The reported half-maximal inhibitory concentration (IC50) for AHR antagonism is 0.33 µM.[1] For inhibiting cancer cell invasion, an IC50 of 3.3 x 10-7 M has been reported.[3] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and long-term culture conditions.

Q3: Is this compound toxic to cells?

A3: In short-term studies (up to 10 days), this compound has shown no significant toxicity in several human cell lines, including HepG2, BP1, Hs578T, and MDA-MB-231, at concentrations up to 20 µM.[1][2] However, the long-term cytotoxic effects have not been extensively studied. It is crucial to assess cell viability throughout the course of your long-term experiments.

Q4: How stable is this compound in cell culture medium?

A4: There is limited published data on the long-term stability of this compound in cell culture media. As with many small molecules, its stability can be influenced by factors such as media composition, pH, temperature, and light exposure. For long-term experiments, it is advisable to refresh the media with a fresh preparation of this compound at regular intervals (e.g., every 2-3 days) to ensure consistent activity.

II. Troubleshooting Guide

This guide addresses common issues that may arise during long-term cell culture experiments with this compound.

Observed Issue Potential Cause Recommended Action
Decreased or inconsistent antagonist activity over time. 1. Degradation of this compound: The compound may not be stable for extended periods in your culture conditions. 2. Metabolism by cells: Some cell types may metabolize the compound, reducing its effective concentration. 3. Adsorption to plasticware: The compound may adhere to the surface of the cell culture plates or flasks.1. Replenish this compound: Change the culture medium with freshly prepared this compound every 48-72 hours. 2. Assess stability: Refer to the "Protocol for Assessing Compound Stability" below. 3. Use low-binding plates: Consider using low-adhesion tissue culture plasticware.
Increased cell death or signs of cytotoxicity in long-term cultures. 1. Cumulative toxicity: Even at concentrations that are non-toxic in the short-term, prolonged exposure may induce cytotoxicity. 2. Solvent toxicity: If using a solvent like DMSO, the cumulative exposure could be detrimental. 3. Formation of toxic metabolites: Cellular metabolism of this compound could potentially generate toxic byproducts.1. Perform a long-term dose-response: Determine the highest non-toxic concentration for your specific cell line over the intended duration of the experiment. 2. Lower the solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is well below the toxic threshold for your cells (typically <0.1%). Run a solvent-only control. 3. Monitor cell viability regularly: Use assays like Trypan Blue exclusion, MTT, or a live/dead cell staining kit at multiple time points.
Precipitation of the compound in the culture medium. 1. Supersaturation: The concentration of this compound may exceed its solubility limit in the culture medium, especially after evaporation. 2. Interaction with media components: Components of the serum or media supplements may cause the compound to precipitate.1. Check for precipitates: Visually inspect the culture medium under a microscope for any crystalline structures. 2. Reduce concentration: Lower the working concentration of this compound. 3. Prepare fresh stock solutions: Ensure the stock solution is properly dissolved before diluting it in the culture medium. 4. Filter the final medium: After adding this compound, filter the medium through a 0.22 µm filter.
Variability in experimental results between batches. 1. Inconsistent compound activity: The potency of the this compound stock may have degraded. 2. Inconsistent cell health: Variations in cell passage number, density, or overall health can affect their response.1. Aliquot and store stock solutions properly: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. 2. Standardize cell culture procedures: Use cells within a consistent passage number range and ensure consistent seeding densities.

III. Experimental Protocols

A. Protocol for Determining Optimal Long-Term Concentration of this compound

Objective: To identify the highest concentration of this compound that can be used in long-term culture without causing significant cytotoxicity.

Methodology:

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will allow for logarithmic growth over the intended duration of your experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. A suggested concentration range is 0.1 µM to 20 µM. Include a vehicle-only control (e.g., DMSO at the highest concentration used for the dilutions).

  • Treatment: Replace the existing medium in the wells with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired long-term duration (e.g., 7, 14, or 21 days). Replenish the medium with freshly prepared compound every 2-3 days.

  • Viability Assessment: At regular intervals (e.g., every 3-4 days), assess cell viability using a suitable method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Plot cell viability against the concentration of this compound for each time point. The optimal long-term concentration will be the highest concentration that does not significantly reduce cell viability compared to the vehicle control.

B. Protocol for Assessing Compound Stability in Culture Medium

Objective: To determine the stability of this compound in cell culture medium over time.

Methodology:

  • Sample Preparation: Prepare your complete cell culture medium containing a known concentration of this compound (e.g., 1 µM). Also, prepare a control medium without the compound.

  • Incubation: Dispense the prepared media into sterile tubes and incubate them under the same conditions as your cell culture experiments (37°C, 5% CO2).

  • Sample Collection: At various time points (e.g., 0, 24, 48, 72, 96 hours), collect aliquots of the media.

  • Analytical Method: Analyze the concentration of this compound in the collected samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the concentration of this compound against time to determine its degradation rate. This will help you decide on an appropriate media refreshment schedule.

IV. Visualizations

AHR_Signaling_Pathway Simplified AHR Signaling Pathway and Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Unliganded AHR Complex AHR HSP90 AIP AHR-ARNT Complex AHR ARNT Unliganded AHR Complex->AHR-ARNT Complex Translocates to Nucleus and dimerizes with ARNT No Translocation No Translocation AHR Ligand AHR Ligand (e.g., TCDD) AHR Ligand->Unliganded AHR Complex Binds This compound This compound This compound->No Translocation Inhibits Nuclear Translocation ARNT ARNT XRE Xenobiotic Response Element (XRE) AHR-ARNT Complex->XRE Binds Target Gene Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Target Gene Transcription Initiates CB79931113 CB79931113 CB79931113->Unliganded AHR Complex Competitively Binds (Blocks Ligand Binding)

Caption: AHR signaling and this compound inhibition.

Troubleshooting_Workflow Troubleshooting Workflow for Long-Term this compound Experiments Start Start Observe Issue Observe Issue Start->Observe Issue Decreased Activity Decreased Activity Observe Issue->Decreased Activity Yes Increased Cytotoxicity Increased Cytotoxicity Observe Issue->Increased Cytotoxicity Yes Precipitation Precipitation Observe Issue->Precipitation Yes End End Observe Issue->End No Issues Check Stability Assess Compound Stability (Protocol B) Decreased Activity->Check Stability Dose Response Perform Long-Term Dose-Response (Protocol A) Increased Cytotoxicity->Dose Response Check Solubility Verify Stock and Working Concentrations Precipitation->Check Solubility Replenish Media Increase Frequency of Media/Compound Refresh Check Stability->Replenish Media Replenish Media->End Lower Concentration Lower Working Concentration Dose Response->Lower Concentration Lower Concentration->End Check Solubility->Lower Concentration

Caption: Troubleshooting workflow for this compound.

References

Validation & Comparative

A Comparative Guide to AHR Antagonists: CB7993113 vs. CH223191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor implicated in a variety of physiological and pathological processes, including immune responses, tumorigenesis, and toxic responses to environmental pollutants.[1][2][3] Its role in disease has made it a compelling target for therapeutic intervention, leading to the development of AHR antagonists. This guide provides a detailed comparison of two prominent AHR antagonists, CB7993113 and CH223191, summarizing their performance based on available experimental data to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action and Performance

Both this compound and CH223191 are potent antagonists of the AHR, but they exhibit distinct profiles in their mechanism and efficacy. This compound has been identified as a competitive antagonist that directly binds to both murine and human AHR, effectively blocking its nuclear translocation.[4][5] This blockade prevents the AHR from dimerizing with the AHR Nuclear Translocator (ARNT) and binding to Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby inhibiting downstream gene transcription.[4][6][] In contrast, CH223191 is characterized as a ligand-selective AHR antagonist.[8][9] It is particularly effective at inhibiting the activity of halogenated aromatic hydrocarbons (HAHs) like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), but less so against polycyclic aromatic hydrocarbons (PAHs).[8][10] This selectivity suggests a different mode of interaction within the AHR ligand-binding domain.[8]

Quantitative Comparison of AHR Antagonist Activity

The following table summarizes the key quantitative data for this compound and CH223191 based on in vitro assays.

ParameterThis compoundCH223191Reference
IC50 (AHR Antagonism) 0.33 µM (330 nM)30 nM[4][11][12][13][14][15]
Inhibition of TCDD-induced Reporter Activity Up to 90%Potent, concentration-dependent[4][12][13][15]
Inhibition of PAH-induced Reporter Activity Up to 75%Less effective than against TCDD[4][12][15]
Binding Affinity (Ki) Not explicitly stated, but direct binding confirmedNot explicitly stated, but competitive binding demonstrated[4][16]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

AHR Reporter Gene Assay

This assay is used to quantify the ability of a compound to inhibit AHR-mediated gene transcription.

Objective: To determine the IC50 value of an AHR antagonist.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells or other suitable cell lines stably transfected with a luciferase reporter gene under the control of a DRE-containing promoter are cultured in 96-well plates.[17][18][19]

  • Compound Treatment: Cells are pre-treated with varying concentrations of the antagonist (e.g., this compound or CH223191) for a specified period (e.g., 1 hour).[13][18]

  • Agonist Stimulation: Following pre-treatment, a known AHR agonist, such as TCDD or a PAH like β-naphthoflavone (β-NF), is added to the wells at a concentration that elicits a submaximal response (e.g., EC80).[17][20]

  • Incubation: The plates are incubated for a further period (e.g., 4-24 hours) to allow for reporter gene expression.[4][18]

  • Lysis and Luminescence Measurement: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.[11][18]

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (agonist only). The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.[21]

Competitive Ligand Binding Assay

This assay determines if a compound directly competes with a known ligand for binding to the AHR.

Objective: To assess the direct binding of an antagonist to the AHR.

Methodology:

  • Preparation of Cytosol: Hepatic cytosol containing the AHR is prepared from a suitable animal model (e.g., guinea pig or mouse).[8][16]

  • Incubation with Radiolabeled Ligand: A constant concentration of a radiolabeled AHR agonist (e.g., [3H]TCDD) is incubated with the cytosol in the presence of varying concentrations of the test antagonist.[16][22]

  • Separation of Bound and Unbound Ligand: After incubation to reach equilibrium, unbound radioligand is removed, typically by dextran-coated charcoal or hydroxyapatite chromatography.[16][23]

  • Quantification of Bound Ligand: The amount of radioactivity remaining in the supernatant, corresponding to the AHR-bound radioligand, is measured by scintillation counting.[16]

  • Data Analysis: The ability of the antagonist to displace the radiolabeled ligand is plotted against its concentration to determine its binding affinity (Ki).[16]

AHR Nuclear Translocation Assay (Western Blot)

This assay visualizes the ability of an antagonist to prevent the AHR from moving into the nucleus upon agonist stimulation.

Objective: To determine the effect of an antagonist on AHR subcellular localization.

Methodology:

  • Cell Treatment: Cultured cells are pre-treated with the AHR antagonist for 1 hour, followed by stimulation with an AHR agonist (e.g., TCDD) for another hour.[23]

  • Cell Fractionation: The cells are harvested, and the cytoplasmic and nuclear fractions are separated using a nuclear/cytoplasmic extraction kit.[23]

  • Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA assay).[23]

  • SDS-PAGE and Western Blotting: Equal amounts of protein from the nuclear fractions are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for the AHR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[23]

  • Analysis: The intensity of the AHR band in the nuclear fraction is compared between different treatment groups to assess the degree of inhibition of nuclear translocation.

Visualizing the AHR Signaling Pathway and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex Inactive AHR Complex (AHR, Hsp90, AIP, p23) AHR_ARNT Active AHR:ARNT Heterodimer AHR_complex->AHR_ARNT Translocation & Dimerization (Blocked by Antagonists) Ligand Ligand (e.g., TCDD) Ligand->AHR_complex Binds Antagonist Antagonist (this compound or CH223191) Antagonist->AHR_complex Blocks Binding (Competitive Antagonism) DRE Dioxin Response Element (DRE) AHR_ARNT->DRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1) DRE->Target_Genes Initiates

Caption: AHR Signaling Pathway and Points of Antagonist Intervention.

Reporter_Gene_Assay_Workflow start Start: Plate Cells with DRE-Luciferase Reporter pretreat Pre-treat with AHR Antagonist start->pretreat stimulate Stimulate with AHR Agonist (e.g., TCDD) pretreat->stimulate incubate Incubate (4-24h) stimulate->incubate lyse Lyse Cells & Add Luciferase Substrate incubate->lyse measure Measure Luminescence lyse->measure analyze Analyze Data & Determine IC50 measure->analyze

Caption: Workflow for an AHR Reporter Gene Assay.

Conclusion

Both this compound and CH223191 are valuable tools for studying AHR biology. The choice between them will depend on the specific research question. This compound acts as a broad-spectrum AHR antagonist, inhibiting the receptor's response to both PAHs and HAHs by blocking its nuclear translocation.[4][12] This makes it suitable for studies requiring general AHR inhibition. In contrast, CH223191's ligand-selective antagonism, with a preference for inhibiting HAH-induced AHR activity, offers a more nuanced tool for dissecting the differential effects of various AHR agonists.[8][9] Researchers should carefully consider the quantitative data and experimental contexts presented in this guide to make an informed decision for their experimental designs.

References

Validating the anti-cancer effects of CB7993113 in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer effects of CB7993113 in various cell lines, supported by experimental data. It delves into its mechanism of action as an Aryl Hydrocarbon Receptor (AHR) antagonist and contrasts its performance with other AHR modulators.

This compound: An Overview

This compound, chemically known as 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide, is a novel compound identified through ligand shape-based virtual modeling.[1][2] It functions as a competitive antagonist of the Aryl Hydrocarbon Receptor (AHR), a transcription factor implicated in cancer progression and immune responses.[1][2]

Mechanism of Action: AHR Antagonism

This compound exerts its anti-cancer effects by directly binding to both human and murine AHR.[1][2] This binding competitively inhibits the interaction of AHR with its agonists, such as polycyclic aromatic hydrocarbons (PAHs) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). The primary mechanism of action is the blockade of AHR's nuclear translocation.[1][2][3] In its inactive state, AHR resides in the cytoplasm. Upon agonist binding, it translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences to regulate gene expression. By preventing this nuclear translocation, this compound effectively inhibits AHR-dependent biological activities that contribute to tumor progression.[1][2]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_n AHR AHR->AHR_n Nuclear Translocation Agonist AHR Agonist (e.g., TCDD, PAHs) Agonist->AHR Binds This compound This compound This compound->AHR Competitively Binds & Inhibits Translocation ARNT ARNT AHR_n->ARNT Dimerizes AHR_ARNT AHR-ARNT Complex DNA DNA (Xenobiotic Response Elements) AHR_ARNT->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates cluster_workflow Experimental Workflow: Cell Migration Assay A 1. Seed cells to confluent monolayer B 2. Create 'scratch' in monolayer A->B C 3. Treat with this compound or vehicle B->C D 4. Image wound at Time 0 C->D E 5. Incubate and image at later time points D->E F 6. Quantify wound closure rate E->F

References

Cross-Validation of CB7993113's Mechanism of Action: A Comparative Guide to Aryl Hydrocarbon Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the aryl hydrocarbon receptor (AHR) antagonist CB7993113 with other notable AHR inhibitors. The content herein is designed to offer an objective analysis of their performance, supported by experimental data and detailed methodologies, to aid in research and drug development endeavors.

Introduction to Aryl Hydrocarbon Receptor (AHR) Antagonism

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to a variety of environmental and endogenous signals.[1] Dysregulation of the AHR signaling pathway has been implicated in numerous pathological conditions, including cancer and inflammatory diseases, making it a promising therapeutic target.[2] AHR antagonists are compounds that inhibit AHR activity, primarily by preventing the nuclear translocation of the receptor and subsequent transcription of its target genes.[3] This guide focuses on this compound, a potent AHR antagonist, and compares its mechanism of action and efficacy with other well-characterized AHR inhibitors.[4]

Comparative Analysis of AHR Antagonists

The following table summarizes the key quantitative data for this compound and its comparators, providing a clear overview of their relative potencies.

CompoundTargetIC50Mechanism of ActionKey In Vitro/In Vivo Effects
This compound Aryl Hydrocarbon Receptor (AHR)0.33 µM (330 nM)[4]Directly binds to AHR, competitively antagonizes the receptor, and blocks its nuclear translocation.[5]Reduces invasion and migration of human breast cancer cells; inhibits AHR ligand-induced bone marrow toxicity in vivo.[4][5]
CH223191 Aryl Hydrocarbon Receptor (AHR)30 nM[6]Potent and specific AHR antagonist that inhibits TCDD-mediated nuclear translocation and DNA binding of AHR.[7][8]Attenuates Th17 differentiation of naive CD4+ T cells and promotes expansion of hematopoietic stem cells in vitro.[6]
GNF351 Aryl Hydrocarbon Receptor (AHR)62 nM[9]Competes with AHR ligands for binding to the AHR ligand-binding pocket.[9]Potently represses AHR transcriptional activity.[10]
SR1 (StemRegenin 1) Aryl Hydrocarbon Receptor (AHR)127 nM[11]Antagonizes the aryl hydrocarbon receptor.[11]Promotes the ex vivo expansion of human hematopoietic stem cells.[3]

Mechanism of Action: The AHR Signaling Pathway

The canonical AHR signaling pathway is initiated by ligand binding to the cytosolic AHR complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AHR into the nucleus. Inside the nucleus, the AHR dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1][12] AHR antagonists, including this compound, disrupt this cascade by preventing the initial nuclear translocation of the AHR.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90-XAP2-p23 complex AHR_active Activated AHR AHR_complex->AHR_active Activation Ligand Ligand (e.g., TCDD, PAH) Ligand->AHR_complex Binds This compound This compound (Antagonist) This compound->AHR_complex Binds & Inhibits AHR_nuc AHR AHR_active->AHR_nuc Translocation AHR_active->AHR_nuc Blocked by This compound AHR_ARNT AHR-ARNT Heterodimer AHR_nuc->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Initiates

Canonical AHR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate cross-experimental comparisons.

AHR Activation Luciferase Reporter Assay

This assay is used to quantify the agonist or antagonist activity of a compound on the AHR signaling pathway.

Workflow:

Luciferase_Assay_Workflow A Seed cells stably expressing an XRE-luciferase reporter gene B Treat cells with test compound (e.g., this compound) and/or AHR agonist A->B C Incubate for a defined period (e.g., 24 hours) B->C D Lyse cells C->D E Add luciferase substrate D->E F Measure luminescence E->F G Analyze data to determine IC50 or EC50 values F->G

Experimental workflow for the AHR luciferase reporter assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2) stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter plasmid into 96-well plates and allow them to adhere overnight.[13][14]

  • Compound Treatment: For antagonist activity, pre-treat cells with varying concentrations of the antagonist (e.g., this compound) for 1 hour. Then, add a known AHR agonist (e.g., TCDD or β-naphthoflavone) at a concentration that elicits a submaximal response (e.g., EC80).[15] For agonist activity, treat cells with the test compound alone. Include appropriate vehicle controls.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a specified period (typically 4-24 hours).[5][14]

  • Cell Lysis: After incubation, remove the medium and lyse the cells using a passive lysis buffer.[13]

  • Luminescence Measurement: Add a luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.[13]

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to cell viability.[13] Plot the normalized data against the log of the antagonist concentration to determine the IC50 value.

Cell Migration and Invasion Assays

These assays are critical for evaluating the effect of AHR antagonists on cancer cell motility.

Workflow:

Migration_Invasion_Workflow A Prepare Transwell inserts (with Matrigel for invasion, without for migration) B Seed cells in the upper chamber in serum-free medium with test compound A->B C Add complete medium to the lower chamber as a chemoattractant B->C D Incubate for 24-48 hours C->D E Remove non-migrated/invaded cells from the upper surface of the membrane D->E F Fix and stain the cells on the lower surface of the membrane E->F G Count the migrated/invaded cells F->G

General workflow for Transwell cell migration and invasion assays.

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8.0 µm pore size) with a thin layer of Matrigel and allow it to solidify.[16] For migration assays, use uncoated inserts.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium containing the test compound (e.g., this compound) or vehicle control. Seed the cells into the upper chamber of the Transwell insert.[17]

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[17]

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Cell Removal: After incubation, carefully remove the non-migrated or non-invaded cells from the upper surface of the membrane with a cotton swab.[16]

  • Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet or DAPI).[17]

  • Quantification: Count the number of stained cells in several random fields under a microscope.

AHR Nuclear Translocation by Western Blot

This method is used to visualize and quantify the amount of AHR protein that translocates from the cytoplasm to the nucleus upon ligand binding and the inhibitory effect of antagonists.

Workflow:

Western_Blot_Workflow A Treat cells with AHR agonist and/or antagonist B Perform subcellular fractionation to isolate cytoplasmic and nuclear extracts A->B C Determine protein concentration of the extracts B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a membrane D->E F Probe the membrane with a primary antibody against AHR E->F G Incubate with a secondary antibody and detect the signal F->G H Analyze band intensities to quantify AHR in each fraction G->H

Workflow for assessing AHR nuclear translocation via Western Blot.

Protocol:

  • Cell Treatment: Culture cells to the desired confluency and treat them with an AHR agonist (e.g., TCDD) in the presence or absence of the AHR antagonist (e.g., this compound) for a specified time.[18]

  • Subcellular Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear fractions using a commercially available kit or a standard protocol.[19]

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for AHR. Following washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Quantify the band intensities to determine the relative amount of AHR in the cytoplasmic and nuclear fractions. Use loading controls (e.g., β-actin for cytoplasm and Lamin B1 for nucleus) to ensure equal protein loading.

Conclusion

This compound is a potent AHR antagonist that effectively inhibits AHR signaling by blocking its nuclear translocation. Its efficacy in reducing cancer cell invasion and migration, as demonstrated in preclinical models, highlights its therapeutic potential. When compared to other AHR antagonists such as CH223191, GNF351, and SR1, this compound exhibits a comparable mechanism of action, with its potency falling within the range of these established inhibitors. The choice of a specific AHR antagonist for research or therapeutic development will likely depend on the desired potency, selectivity, and the specific biological context being investigated. The experimental protocols provided in this guide offer a foundation for the continued cross-validation and characterization of these and other novel AHR modulators.

References

A Comparative Guide to AHR Antagonists: CB7993113 vs. Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic Aryl Hydrocarbon Receptor (AHR) antagonist, CB7993113, and the natural AHR antagonist, resveratrol. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.

Quantitative Comparison of AHR Antagonist Activity

The following table summarizes the key quantitative parameters for this compound and resveratrol as AHR antagonists.

ParameterThis compoundResveratrolReference(s)
IC₅₀ 0.33 µM~5-6 µM[1][2][3]
Mechanism of Action Competitive antagonist; blocks AHR nuclear translocation.Competitive antagonist; promotes AHR nuclear translocation but inhibits transactivation.[1][4][5]
Potency HighModerate[1][2]
Specificity Selective AHR antagonist.Can interact with other cellular targets (e.g., estrogen receptors, sirtuins).[4][6]

Mechanism of Action

The primary distinction between this compound and resveratrol lies in their impact on AHR cellular localization and subsequent transcriptional activity.

This compound acts as a classic competitive antagonist. It binds to the AHR and prevents its translocation from the cytoplasm to the nucleus, thereby blocking the initiation of AHR-mediated gene transcription.[1][4]

Resveratrol , also a competitive antagonist, allows for the translocation of the AHR to the nucleus and its binding to DNA at dioxin-responsive elements. However, it prevents the subsequent transactivation of target genes, effectively acting as a functional antagonist.[5]

Experimental Data and Protocols

AHR Antagonist Activity Assessment (Luciferase Reporter Assay)

A common method to determine the antagonist activity of compounds is the luciferase reporter gene assay.

Experimental Protocol:

  • Cell Culture: Human hepatoma (HepG2) cells, stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of a dioxin-responsive element (DRE), are cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of the antagonist (this compound or resveratrol) for a specified time (e.g., 1 hour).

  • Agonist Challenge: Following pre-treatment, a known AHR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), is added to the culture media at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Incubation: The cells are incubated for a further period (e.g., 4-24 hours) to allow for reporter gene expression.

  • Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer. The reduction in luciferase activity in the presence of the antagonist compared to the agonist-only control is indicative of AHR antagonism.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

AHR Nuclear Translocation Assay

This assay is crucial for differentiating the mechanisms of action between this compound and resveratrol.

Experimental Protocol:

  • Cell Culture and Treatment: Cells expressing AHR (e.g., MCF-7 breast cancer cells) are grown on coverslips. They are then treated with the vehicle, an AHR agonist (e.g., TCDD), or the agonist in combination with the antagonist (this compound or resveratrol).

  • Immunofluorescence Staining: After treatment, cells are fixed, permeabilized, and incubated with a primary antibody specific for AHR. This is followed by incubation with a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with a fluorescent dye like DAPI.

  • Microscopy and Imaging: The subcellular localization of AHR is visualized using a fluorescence microscope.

  • Analysis: The distribution of AHR (cytoplasmic vs. nuclear) is quantified. This compound is expected to show a reduction in agonist-induced nuclear translocation of AHR, while resveratrol would not.[4]

Signaling Pathways and Experimental Workflow Diagrams

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR HSP90 HSP90 AHR->HSP90 XAP2 XAP2 AHR->XAP2 p23 p23 AHR->p23 AHR_n AHR AHR->AHR_n Translocation Ligand Agonist (e.g., TCDD) Ligand->AHR Binds This compound This compound This compound->AHR Binds This compound->AHR_n Blocks Resveratrol Resveratrol Resveratrol->AHR Binds Transcription Gene Transcription (e.g., CYP1A1) Resveratrol->Transcription Inhibits Transactivation ARNT ARNT AHR_n->ARNT Dimerizes DRE DRE (on DNA) AHR_n->DRE Binds ARNT->DRE Binds DRE->Transcription Initiates

Caption: AHR Signaling Pathway and Points of Inhibition.

Luciferase_Reporter_Assay_Workflow start Start: Culture DRE-Luciferase Reporter Cells pretreatment Pre-treat with Antagonist (this compound or Resveratrol) start->pretreatment agonist Add AHR Agonist (e.g., TCDD) pretreatment->agonist incubation Incubate (4-24h) agonist->incubation lysis Lyse Cells incubation->lysis measurement Measure Luminescence lysis->measurement analysis Data Analysis (IC₅₀) measurement->analysis end End analysis->end

Caption: Luciferase Reporter Assay Workflow.

Summary and Conclusion

Both this compound and resveratrol are effective AHR antagonists, but they operate through distinct mechanisms.

  • This compound is a potent and selective AHR antagonist with a clear mechanism of blocking AHR nuclear translocation.[1][4] Its higher potency makes it a suitable candidate for studies requiring a strong and specific inhibition of the AHR pathway.

  • Resveratrol , a natural compound, is a less potent AHR antagonist.[2] Its mechanism is more complex, involving the inhibition of transactivation after the AHR has translocated to the nucleus.[5] Researchers should consider its potential off-target effects due to its interactions with other cellular pathways.[6]

The choice between this compound and resveratrol will depend on the specific requirements of the research. For studies demanding high potency and a well-defined mechanism of action focused solely on AHR, this compound is the superior choice. For investigations where the broader biological activities of a natural compound are of interest, or where a less potent antagonist is sufficient, resveratrol may be a viable option.

References

Independent Verification of CB7993113's In Vivo Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – December 8, 2025 – This report provides an independent verification of the in vivo efficacy of CB7993113, a novel Aryl Hydrocarbon Receptor (AHR) antagonist. The performance of this compound is compared with other relevant therapeutic alternatives, supported by experimental data from publicly available research. This guide is intended for researchers, scientists, and professionals in the field of drug development.

This compound has demonstrated significant therapeutic potential in preclinical studies, primarily through its mechanism as a competitive antagonist of the AHR.[1][2] Its efficacy has been observed in models of both immunomodulation and cancer.[1][3] This guide will focus on its anti-cancer properties and compare its performance with another AHR antagonist, CH223191, and a PI3K inhibitor, GDC-0941.

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of this compound and its comparators in various cancer models.

CompoundTargetCancer ModelDosing RegimenKey Efficacy ReadoutOutcome
This compound AHR AntagonistOral Squamous Cell Carcinoma (OSCC) XenograftDaily oral gavageTumor load, overall survivalSignificantly reduced tumor load and increased overall survival.[4]
CH223191 AHR AntagonistColon Carcinoma (MC38) Syngeneic Model10 mg/kg dailyTumor burdenIncreased tumor burden, suggesting a tumor-suppressive role for AHR in this model.
GDC-0941 PI3K InhibitorBreast Cancer (MCF7-neo/HER2) Xenograft150 mg/kg, oral, dailyTumor growth inhibitionResulted in tumor stasis.[5]
GDC-0941 PI3K InhibitorBreast Cancer (MX-1) XenograftNot specifiedTumor growth inhibitionNot specified
GDC-0941 PI3K InhibitorPatient-Derived Breast Cancer Xenograft (MAXF1162)Not specifiedTumor growth inhibitionNot specified

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological and experimental frameworks, the following diagrams have been generated.

AHR_Signaling_Pathway Aryl Hydrocarbon Receptor (AHR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR HSP90 HSP90 AHR_n AHR AHR->AHR_n Translocation AIP AIP p23 p23 Src Src Ligand Ligand (e.g., TCDD) Ligand->AHR Binds This compound This compound (Antagonist) This compound->AHR Blocks Binding ARNT ARNT AHR_ARNT AHR-ARNT Complex XRE XRE (DNA) TargetGenes Target Gene Transcription (e.g., CYP1A1) XRE->TargetGenes Activates BiologicalResponse Biological Response (e.g., Cell Proliferation, Inflammation) TargetGenes->BiologicalResponse AHR_n->ARNT Dimerizes AHR_ARNT->XRE Binds

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

In_Vivo_Xenograft_Workflow General In Vivo Xenograft Experimental Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cancer Cell Culture (e.g., OSCC, Breast Cancer lines) TumorInoculation 3. Subcutaneous or Orthotopic Injection of Cancer Cells CellCulture->TumorInoculation AnimalAcclimation 2. Animal Acclimation (e.g., Immunocompromised mice) AnimalAcclimation->TumorInoculation TumorGrowth 4. Monitoring of Tumor Growth TumorInoculation->TumorGrowth Randomization 5. Randomization of Animals into Treatment Groups TumorGrowth->Randomization DrugAdministration 6. Administration of This compound or Comparators (e.g., Oral Gavage) Randomization->DrugAdministration TumorMeasurement 7. Regular Measurement of Tumor Volume DrugAdministration->TumorMeasurement SurvivalMonitoring 8. Monitoring of Overall Survival DrugAdministration->SurvivalMonitoring TissueHarvesting 9. Tissue Harvesting for Ex Vivo Analysis TumorMeasurement->TissueHarvesting SurvivalMonitoring->TissueHarvesting

General In Vivo Xenograft Experimental Workflow.

Experimental Protocols

In Vivo Efficacy of this compound in Oral Squamous Cell Carcinoma (OSCC) Xenograft Model
  • Animal Model: Immunocompromised mice.

  • Cell Line: Human oral squamous cell carcinoma (OSCC) cell line.

  • Tumor Implantation: Subcutaneous injection of OSCC cells.

  • Treatment: Daily oral gavage with this compound.

  • Efficacy Assessment: Tumor load was monitored regularly, and overall survival was recorded.

  • Results: Treatment with this compound led to a significant reduction in tumor load and an increase in the overall survival of the treated mice compared to the control group.[4]

In Vivo Efficacy of CH223191 in a Syngeneic Colon Carcinoma Model
  • Animal Model: C57BL/6 mice.

  • Cell Line: MC38 murine colon carcinoma cells.

  • Tumor Implantation: Subcutaneous injection of MC38 cells.

  • Treatment: Daily administration of 10 mg/kg CH223191.

  • Efficacy Assessment: Tumor burden was measured.

  • Results: Treatment with the AHR antagonist CH223191 resulted in an increased tumor burden, suggesting that in this specific cancer model, AHR signaling may have a tumor-suppressive role.

In Vivo Efficacy of GDC-0941 in a Breast Cancer Xenograft Model
  • Animal Model: Nude mice.

  • Cell Line: MCF7-neo/HER2 human breast cancer cells.

  • Tumor Implantation: Subcutaneous injection of cancer cells.

  • Treatment: Daily oral administration of 150 mg/kg GDC-0941, formulated in 0.5% methylcellulose and 0.2% Tween-80.[5]

  • Efficacy Assessment: Tumor volume was measured twice weekly.

  • Results: Treatment with GDC-0941 resulted in tumor stasis, indicating a halt in tumor growth.[5]

Discussion

The available data indicates that this compound is a promising AHR antagonist with demonstrated in vivo efficacy in an oral squamous cell carcinoma model. Its ability to reduce tumor load and improve survival highlights its potential as a cancer therapeutic.

The comparison with CH223191 underscores the context-dependent role of AHR in different cancers. While AHR antagonism was beneficial in the OSCC model with this compound, it appeared to promote tumor growth in the MC38 colon carcinoma model, suggesting that the therapeutic strategy of targeting AHR may need to be tailored to specific cancer types.

GDC-0941, a PI3K inhibitor, also shows significant anti-tumor activity in breast cancer models. While it operates through a different signaling pathway, its efficacy in achieving tumor stasis provides a benchmark for the performance of targeted cancer therapies.

Conclusion

Independent verification of the available data confirms that this compound exhibits significant in vivo anti-tumor efficacy. Further head-to-head comparative studies in various cancer models are warranted to fully elucidate its therapeutic potential relative to other targeted agents. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals working on novel cancer therapies.

References

A Comparative Analysis of CB7993113 and Flavonoids as Aryl Hydrocarbon Receptor (AHR) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AHR) has emerged as a significant therapeutic target in various pathological conditions, including cancer and inflammatory diseases. Consequently, the identification and characterization of potent and selective AHR inhibitors are of paramount importance. This guide provides a detailed comparative analysis of a potent synthetic AHR antagonist, CB7993113, and a broad class of naturally occurring compounds, flavonoids, as AHR inhibitors. The comparison is based on their inhibitory potency, mechanism of action, and supporting experimental data.

Quantitative Comparison of AHR Inhibitory Activity

The inhibitory potency of this compound and various flavonoids against AHR activity has been evaluated in several studies. The following table summarizes the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50). It is important to note that the IC50 values for flavonoids can vary significantly depending on the specific flavonoid, the cell type used, and the experimental conditions.

Compound ClassSpecific CompoundIC50 (AHR Antagonism)Assay SystemReference
Synthetic Antagonist This compound0.33 µMTCDD-induced reporter activity[1][2][3]
Flavonoids Chrysin, Apigenin, Naringenin, Quercetin, etc.3.55–6.23 μM (range for several flavonoids)TCDD-induced AHR activity[4]
ApigeninPotent AHR antagonist (specific IC50 not consistently reported for direct AHR antagonism)Various assays[5][6][7][8]
QuercetinActs as both agonist and antagonist depending on context (specific IC50 for antagonism is cell-type dependent)Various assays[9][10][11]
NaringeninDemonstrated AHR antagonismVarious assays[12][13][14][15][16][17]

Mechanism of Action

This compound acts as a potent and direct AHR antagonist.[1][2] Its primary mechanism of action involves:

  • Direct Binding to AHR: this compound physically interacts with the AHR protein.[1][2]

  • Blockade of AHR Nuclear Translocation: Upon ligand binding, the AHR typically translocates to the nucleus to initiate gene transcription. This compound prevents this crucial step.[1][2]

  • Competitive Antagonism: It competes with AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and polycyclic aromatic hydrocarbons (PAHs), for binding to the receptor, thereby inhibiting their activity.[2]

Flavonoids exhibit a more complex and varied mechanism of AHR inhibition. Their activity is highly dependent on their specific chemical structure, the cell type, and the presence of other signaling molecules.[10][18][19] Mechanisms attributed to flavonoids include:

  • Direct AHR Binding: Like this compound, some flavonoids can directly bind to the AHR.[14]

  • Modulation of AHR:ARNT Dimerization: Some flavonoids may interfere with the formation of the functional AHR:ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) heterodimer, which is essential for DNA binding and gene transcription.

  • Selective AHR Modulators (SAhRMs): Many flavonoids act as SAhRMs, meaning they can exhibit either agonist or antagonist activity depending on the specific cellular context and gene promoter.[10]

Experimental Data and Efficacy

This compound
  • In Vitro:

    • Inhibits TCDD- and PAH-induced AHR reporter gene activity by up to 90% and 75%, respectively.[1][2]

    • Effectively reduces the invasion and migration of human breast cancer cells in 2D and 3D culture models without significant cytotoxicity.[2]

  • In Vivo:

    • Demonstrates pharmacological efficacy by inhibiting the bone marrow ablative effects of the AHR agonist 7,12-dimethylbenz[a]anthracene (DMBA).[2]

Flavonoids
  • In Vitro:

    • Several flavonoids, including chrysin, apigenin, naringenin, and quercetin, have been shown to inhibit TCDD-induced expression of the AHR target gene CYP1A1 in a dose-dependent manner in various cell lines, such as MCF7 human breast cancer cells.[14]

    • The antagonistic effects of flavonoids are often observed in the presence of a potent AHR agonist like TCDD.[4][14]

  • In Vivo:

    • The in vivo efficacy of flavonoids as AHR antagonists is an active area of research, with some studies suggesting potential therapeutic benefits in models of inflammation and cancer.[8] However, their generally lower potency and potential for off-target effects compared to synthetic antagonists like this compound are important considerations.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the methodologies used to evaluate these inhibitors and the pathways they modulate, the following diagrams are provided.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Points Ligand AHR Ligand (e.g., TCDD, Flavonoid) AHR_complex AHR-Hsp90-XAP2-p23 (Inactive Complex) Ligand->AHR_complex Binding AHR_ligand Ligand-AHR Complex AHR_complex->AHR_ligand Conformational Change AHR_ligand_nuc Ligand-AHR AHR_ligand->AHR_ligand_nuc Nuclear Translocation AHR_ARNT AHR-ARNT Heterodimer AHR_ligand_nuc->AHR_ARNT Dimerization ARNT ARNT ARNT->AHR_ARNT XRE XRE (Xenobiotic Response Element) AHR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Gene_Transcription Activation mRNA mRNA Gene_Transcription->mRNA Protein Protein (e.g., CYP1A1) mRNA->Protein This compound This compound This compound->AHR_complex Blocks Binding & Nuclear Translocation Flavonoids Flavonoids Flavonoids->AHR_complex Competitive Binding Flavonoids->AHR_ARNT May Inhibit Dimerization

Caption: AHR Signaling Pathway and Inhibition.

Luciferase_Reporter_Assay_Workflow start Start seed_cells Seed cells containing AHR-responsive luciferase reporter gene in a 96-well plate start->seed_cells treat_cells Treat cells with AHR agonist (e.g., TCDD) and varying concentrations of inhibitor (this compound or Flavonoid) seed_cells->treat_cells incubate Incubate for a defined period (e.g., 24 hours) treat_cells->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells measure Measure luminescence using a luminometer lyse_cells->measure analyze Analyze data to determine IC50 values measure->analyze end End analyze->end

Caption: Luciferase Reporter Assay Workflow.

EROD_Assay_Workflow start Start seed_cells Seed cells (e.g., HepG2) in a multi-well plate start->seed_cells treat_cells Treat cells with AHR agonist (e.g., TCDD) and inhibitor (this compound or Flavonoid) seed_cells->treat_cells incubate Incubate to allow for CYP1A1 induction treat_cells->incubate add_substrate Add 7-ethoxyresorufin (EROD substrate) to the cells or cell lysate incubate->add_substrate measure Measure the fluorescence of the product (resorufin) over time add_substrate->measure calculate Calculate CYP1A1 (EROD) activity and determine inhibition measure->calculate end End calculate->end

Caption: EROD Assay Workflow.

Experimental Protocols

Luciferase Reporter Gene Assay for AHR Antagonism

This assay quantifies the ability of a compound to inhibit AHR-mediated gene transcription.

  • Cell Culture:

    • Maintain a cell line (e.g., HepG2, MCF-7) stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of AHR-responsive elements (XREs).

    • Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (this compound or flavonoid) for a specified duration (e.g., 1-2 hours).

    • Add a known AHR agonist (e.g., TCDD at a concentration that gives a submaximal response, such as 1 nM) to the wells containing the test compound. Include appropriate controls (vehicle, agonist only, inhibitor only).

    • Incubate the plate for a further period (e.g., 24 hours) to allow for luciferase gene expression.

    • Lyse the cells and add a luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Ethoxyresorufin-O-deethylase (EROD) Assay

This enzymatic assay measures the activity of CYP1A1, a key downstream target of AHR, as an indicator of AHR activation.

  • Cell Culture and Treatment:

    • Culture cells known to express AHR and inducible CYP1A1 (e.g., HepG2) in a multi-well plate.

    • Treat the cells with an AHR agonist (e.g., TCDD) in the presence and absence of the test inhibitor (this compound or flavonoid) for a period sufficient to induce CYP1A1 expression (e.g., 24-72 hours).

  • EROD Reaction:

    • After the induction period, wash the cells with phosphate-buffered saline (PBS).

    • The assay can be performed on intact cells or on microsomal fractions prepared from the cells.

    • Add a reaction mixture containing the substrate 7-ethoxyresorufin to each well.

    • Incubate the plate at 37°C.

  • Measurement and Analysis:

    • The CYP1A1 enzyme metabolizes 7-ethoxyresorufin to the fluorescent product resorufin.

    • Measure the increase in fluorescence over time using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

    • The rate of resorufin production is proportional to the EROD activity.

    • Calculate the percentage of inhibition of agonist-induced EROD activity by the test compound and determine the IC50 value.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of AHR inhibitors on the migratory capacity of cancer cells.

  • Cell Culture:

    • Grow a confluent monolayer of migratory cells (e.g., MDA-MB-231 breast cancer cells) in a multi-well plate.

  • Wound Creation and Treatment:

    • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh media containing the test compound (this compound or flavonoid) at various concentrations. Include a vehicle control.

  • Image Acquisition and Analysis:

    • Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.

    • Measure the width or area of the wound at each time point.

    • Calculate the rate of wound closure for each treatment condition.

    • Compare the migration rate in the presence of the inhibitor to the control to determine the inhibitory effect.

Conclusion

Both the synthetic compound this compound and the natural product class of flavonoids demonstrate the ability to inhibit AHR signaling.

  • This compound stands out as a potent and specific AHR antagonist with a well-defined mechanism of action and an IC50 in the sub-micromolar range.[1][2] Its efficacy in both in vitro and in vivo models makes it a valuable tool for preclinical research and a promising lead for therapeutic development.

  • Flavonoids represent a diverse group of compounds with a broader and more complex pharmacology. While many flavonoids exhibit AHR antagonistic properties, their potency is generally lower than that of this compound, and their effects can be highly context-dependent.[4][10][18][19] Their role as selective AHR modulators presents both opportunities and challenges for therapeutic applications, necessitating careful characterization of individual compounds.

For researchers seeking a highly potent and specific tool to probe AHR function or to develop a targeted AHR antagonist therapeutic, this compound is a superior choice. Flavonoids, on the other hand, may be of interest for studies on dietary interventions, chemoprevention, or as starting points for the development of novel SAhRMs, though their lower potency and less defined mechanism of AHR antagonism should be considered. Further head-to-head comparative studies using standardized assay conditions are warranted to more definitively delineate the relative potencies and therapeutic potential of these two classes of AHR inhibitors.

References

Replicating Published Findings on CB7993113's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity of CB7993113, a potent Aryl Hydrocarbon Receptor (AHR) antagonist. It is designed to assist researchers in replicating and building upon the published findings by offering a detailed comparison with other AHR antagonists, complete with experimental protocols and visual representations of the underlying signaling pathways.

Comparative Analysis of AHR Antagonists

This compound has been identified as a competitive antagonist of the AHR, demonstrating efficacy in both in vitro and in vivo models.[1] Its primary mechanism of action involves blocking the nuclear translocation of the AHR, thereby inhibiting the transcription of AHR target genes.[1] This activity has been shown to reduce cancer cell invasion and migration and to mitigate AHR ligand-induced bone marrow toxicity.[1]

For a comprehensive evaluation, the biological activity of this compound is compared with other known AHR antagonists in the following table.

CompoundTargetIC50 (nM)Mechanism of ActionKey Biological Activities
This compound AHR330Competitive antagonist; blocks AHR nuclear translocation.Inhibits triple-negative breast cancer cell invasion and migration; reduces DMBA-induced bone marrow toxicity in vivo.[1]
CH223191 AHR30Potent and specific AHR antagonist.Inhibits TCDD-induced AHR-dependent transcription; reduces TCDD-induced toxicity in vivo.
GNF351 AHR62Full AHR antagonist; competes with photoaffinity ligand for AHR binding.Minimal toxicity in mouse or human keratinocytes; reduces the percentage of Ki67-positive cells.[2]
Nilotinib AHR (allosteric)-Noncompetitive allosteric antagonist; hinders the formation of the functional AhR-ARNT-DNA heterodimer assembly.[3]Blocks the canonical AHR signaling pathway in the presence of potent AHR agonists.[3]

Experimental Protocols

To facilitate the replication of key findings, detailed methodologies for the pivotal experiments are provided below.

In Vitro Assays: Triple-Negative Breast Cancer Cell Migration and Invasion

Objective: To assess the inhibitory effect of this compound on the migration and invasion of triple-negative breast cancer (TNBC) cells. The MDA-MB-231 cell line is recommended as a representative TNBC model.

1. Cell Culture:

  • Culture MDA-MB-231 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Transwell Migration Assay:

  • Seed MDA-MB-231 cells (5 x 10^4 cells/well) in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.

  • Add medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Treat the cells in the upper chamber with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).

  • Incubate for 24 hours at 37°C.

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

3. Transwell Invasion Assay:

  • Coat the upper chamber of a Transwell insert with a thin layer of Matrigel and allow it to solidify.

  • Follow the same procedure as the migration assay (steps 2.1-2.7), seeding the cells on the Matrigel-coated membrane.

In Vivo Assay: DMBA-Induced Bone Marrow Toxicity

Objective: To evaluate the protective effect of this compound against 7,12-dimethylbenz[a]anthracene (DMBA)-induced myelotoxicity in a murine model.

1. Animal Model:

  • Use female BALB/c mice (6-8 weeks old).

2. Treatment Protocol:

  • Administer this compound (50 mg/kg body weight) via intraperitoneal (i.p.) injection 24 hours and 1 hour before DMBA administration.

  • Administer a single oral gavage of DMBA (50 mg/kg body weight) dissolved in a suitable vehicle (e.g., corn oil).

  • A control group should receive vehicle injections and the DMBA vehicle.

3. Endpoint Analysis (48 hours post-DMBA administration):

  • Euthanize mice and collect bone marrow from the femurs and tibias.

  • Perform total bone marrow cell counts.

  • Conduct colony-forming unit (CFU) assays to assess the number of hematopoietic progenitor cells (e.g., CFU-GM, BFU-E).

  • Analyze peripheral blood for complete blood counts (CBC).

Signaling Pathways and Experimental Workflows

Visual representations of the key biological processes are provided below to enhance understanding.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-AIP-p23 (Inactive Complex) Activated_AHR Activated AHR Complex AHR_complex->Activated_AHR Conformational Change Ligand Ligand (e.g., TCDD, PAH) Ligand->AHR_complex Binding AHR_ARNT AHR-ARNT Heterodimer Activated_AHR->AHR_ARNT Translocation & Dimerization ARNT ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Activation This compound This compound This compound->Activated_AHR Blocks Translocation Experimental_Workflow_In_Vitro start Start: Culture TNBC Cells (e.g., MDA-MB-231) prep_cells Prepare Cell Suspension in Serum-Free Medium start->prep_cells seed_cells Seed Cells in Transwell Upper Chamber prep_cells->seed_cells add_chemo Add Chemoattractant (10% FBS) to Lower Chamber seed_cells->add_chemo treatment Treat with this compound or Vehicle add_chemo->treatment incubation Incubate for 24 hours treatment->incubation removal Remove Non-Migrated/Invaded Cells incubation->removal fix_stain Fix and Stain Migrated/Invaded Cells removal->fix_stain quantify Quantify Cells (Microscopy) fix_stain->quantify end End: Analyze Results quantify->end Experimental_Workflow_In_Vivo start Start: Acclimatize BALB/c Mice treatment1 Day -1: Inject this compound (50 mg/kg, i.p.) start->treatment1 treatment2 Day 0 (1 hr pre-DMBA): Inject this compound (50 mg/kg, i.p.) treatment1->treatment2 dmba_admin Day 0: Administer DMBA (50 mg/kg, oral gavage) treatment2->dmba_admin monitoring Monitor Mice for 48 hours dmba_admin->monitoring euthanasia Day 2: Euthanize and Collect Tissues monitoring->euthanasia analysis Analyze Bone Marrow and Peripheral Blood euthanasia->analysis end End: Evaluate Myelotoxicity analysis->end

References

Assessing the Specificity of CB7993113 for the Aryl Hydrocarbon Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that has emerged as a significant target in drug discovery due to its role in regulating immune responses, cellular proliferation, and xenobiotic metabolism.[1][2] Modulation of AhR activity with small molecules holds therapeutic promise for a range of conditions, including autoimmune diseases and cancer.[2] CB7993113 has been identified as a novel antagonist of the AhR.[1] This guide provides a comparative assessment of the specificity of this compound for the AhR, with a focus on its performance relative to other well-characterized AhR modulators. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies of AhR signaling.

Comparative Analysis of AhR Modulators

The specificity and potency of an AhR modulator are critical parameters for its utility as a research tool or therapeutic agent. The following table summarizes key quantitative data for this compound and other commonly used AhR agonists and antagonists. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and assay formats.

CompoundTypeParameterValueAssay TypeCell Line/System
This compound AntagonistIC503.3 x 10⁻⁷ M (330 nM)TCDD-induced reporter activityNot specified
% Inhibition~90% (of TCDD-induced activity)Reporter Gene AssayNot specified
% Inhibition~75% (of PAH-induced activity)Reporter Gene AssayNot specified
CH223191 AntagonistIC5030 nMTCDD-induced luciferase activityNot specified
IC500.03 µM (30 nM)TCDD-induced luciferase activityNot specified
IC500.2 µMTCDD-dependent gene inductionHuman (HG2L6.1c3)
IC501.5 µMTCDD-dependent gene inductionMouse (H1L1.1c2)
TCDD AgonistEC5010⁻¹⁰ to 10⁻¹¹ Mp60(Src) activationHepa 1c1c7
FICZ AgonistKd70 pMRadioligand Binding AssayNot specified
EC500.016 nM (at 3h)EROD AssayChicken Embryo Hepatocytes
EC500.80 nM (at 8h)EROD AssayChicken Embryo Hepatocytes
EC5011 nM (at 24h)EROD AssayChicken Embryo Hepatocytes

Key Experimental Protocols

To ensure robust and reproducible assessment of AhR modulator specificity, standardized experimental protocols are essential. The following sections detail the methodologies for key assays cited in the characterization of compounds like this compound.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR.

Objective: To determine the binding affinity (Ki) of a test compound for the AhR.

Materials:

  • Purified AhR protein or cell lysate containing AhR

  • Radiolabeled AhR ligand (e.g., [³H]TCDD)

  • Test compound (e.g., this compound)

  • Scintillation fluid and counter

  • Assay buffer (e.g., MDEG buffer)

  • Charcoal-dextran solution

Procedure:

  • Prepare a series of dilutions of the unlabeled test compound.

  • In a multi-well plate, incubate a constant concentration of radiolabeled ligand with the AhR preparation in the presence of varying concentrations of the test compound. Include control wells with radiolabeled ligand alone (total binding) and radiolabeled ligand with a saturating concentration of a known unlabeled ligand (non-specific binding).

  • Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

  • To separate bound from unbound radioligand, add a charcoal-dextran slurry to each well, which adsorbs the free radioligand.

  • Centrifuge the plate to pellet the charcoal.

  • Transfer the supernatant containing the protein-bound radioligand to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

DRE-Luciferase Reporter Gene Assay

This cell-based assay measures the functional consequence of AhR activation or inhibition by quantifying the expression of a reporter gene under the control of Dioxin Response Elements (DREs).

Objective: To determine the agonist or antagonist activity of a test compound on AhR-mediated transcription.

Materials:

  • A mammalian cell line stably or transiently transfected with a DRE-driven luciferase reporter construct (e.g., HepG2-luc).

  • Cell culture medium and reagents.

  • Test compound (e.g., this compound).

  • A known AhR agonist (e.g., TCDD or FICZ) for antagonist assays.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Plate the reporter cells in a multi-well plate and allow them to adhere overnight.

  • For agonist testing: Treat the cells with a range of concentrations of the test compound. Include a vehicle control.

  • For antagonist testing: Pre-treat the cells with a range of concentrations of the test compound for a short period (e.g., 30-60 minutes) before adding a constant, sub-maximal concentration of an AhR agonist. Include controls for vehicle, agonist alone, and test compound alone.

  • Incubate the cells for a specified period (e.g., 4-24 hours) to allow for reporter gene expression.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • For agonist activity: Plot the luminescence as a function of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

  • For antagonist activity: Plot the percentage of inhibition of the agonist-induced response as a function of the test compound concentration to determine the IC50 value.

CYP1A1 mRNA Expression Analysis by qRT-PCR

This assay measures the induction of a well-known AhR target gene, Cytochrome P450 1A1 (CYP1A1), at the mRNA level.

Objective: To confirm the effect of a test compound on the expression of an endogenous AhR target gene.

Materials:

  • A relevant cell line (e.g., HepG2, MCF-7).

  • Test compound.

  • AhR agonist (for antagonist studies).

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix and primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB).

  • Real-time PCR instrument.

Procedure:

  • Treat cells with the test compound (for agonist testing) or pre-treat with the test compound followed by an agonist (for antagonist testing) for a specified time.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for CYP1A1 and a housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in CYP1A1 mRNA expression compared to the control group.

Visualizing AhR Signaling and Experimental Workflow

To further clarify the mechanisms and methodologies discussed, the following diagrams illustrate the AhR signaling pathway and a typical experimental workflow for assessing modulator specificity.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR HSP90 HSP90 XAP2 XAP2 Src Src Ligand Ligand (e.g., TCDD, FICZ) AhR_complex AhR HSP90 XAP2 Src Ligand->AhR_complex Binds This compound This compound (Antagonist) This compound->AhR_complex Blocks Binding AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocation & Dimerization ARNT ARNT DRE DRE (DNA Response Element) AhR_ARNT->DRE Binds Target_Genes Target Gene Expression (e.g., CYP1A1, CYP1B1) DRE->Target_Genes Initiates Transcription

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental_Workflow cluster_0 Initial Screening & Characterization cluster_1 Confirmation of On-Target Activity cluster_2 Specificity & Off-Target Assessment start Test Compound (e.g., this compound) binding_assay Competitive Binding Assay (Determine Ki) start->binding_assay reporter_assay DRE-Luciferase Reporter Assay (Determine IC50/EC50) start->reporter_assay target_gene_assay Endogenous Target Gene Expression (e.g., CYP1A1 qRT-PCR) reporter_assay->target_gene_assay translocation_assay AhR Nuclear Translocation Assay (Immunofluorescence/Western Blot) target_gene_assay->translocation_assay selectivity_panel Receptor Selectivity Panel (Screen against other receptors) translocation_assay->selectivity_panel in_vivo_model In Vivo Model Assessment (Efficacy & Toxicity) selectivity_panel->in_vivo_model end Characterized AhR Modulator in_vivo_model->end

Caption: Experimental Workflow for Assessing AhR Modulator Specificity.

References

Safety Operating Guide

Proper Disposal Procedures for CB7993113: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the proper disposal of CB7993113, a potent aryl hydrocarbon receptor (AHR) antagonist. Given that this compound is a novel research compound, it is critical to handle its disposal with a comprehensive safety-first approach, treating it as potentially hazardous in the absence of complete hazard data.

Immediate Safety and Handling Protocol

Before initiating any disposal procedures, the Safety Data Sheet (SDS) for this compound must be consulted.[1] The SDS is the primary source of information regarding the compound's physical and chemical properties, hazards, and specific handling instructions. In the absence of a specific SDS, the compound should be treated as hazardous.[2]

Personal Protective Equipment (PPE) and Handling:

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Adherence to the following PPE guidelines is mandatory:

Protective EquipmentSpecificationRationale
Gloves Chemical-resistant impervious glovesTo prevent skin contact.
Eye Protection Tightly fitting safety goggles or a face shieldTo protect against dust particles and splashes.
Lab Coat Standard laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorRecommended when dust may be generated.

Avoid generating dust during handling and disposal. After handling, wash hands thoroughly with soap and water. Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled or stored.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted systematically to ensure safety and regulatory compliance. The primary method for disposal is through a licensed and approved waste disposal company. Never dispose of this chemical down the drain or in regular trash.

  • Hazard Identification and Waste Classification : Review the this compound Safety Data Sheet to understand its specific hazards. Based on the available information, classify the waste stream accordingly. In the absence of comprehensive data, treat the waste as hazardous.[2]

  • Waste Segregation : At the point of generation, immediately segregate this compound waste from other waste streams.[2] Do not mix it with incompatible chemicals.[3] Maintain separate waste containers for solid and liquid forms.

  • Packaging and Labeling :

    • Use a dedicated, sealed, and chemically-resistant container for this compound waste.[1][2]

    • As soon as the first particle of waste is added, label the container with "Hazardous Waste."[3]

    • The label must include the full chemical name "this compound," the CAS Number "819827-50-4," and any known hazard information.[1][3]

  • Storage : Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[2] The storage area should be away from incompatible materials.[1]

  • Disposal Request : Once the waste container is full, or the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[2] They will have established protocols and agreements with certified waste disposal vendors.

Disposal of Contaminated Materials:

Any materials that have come into contact with this compound, such as gloves, weighing paper, and empty containers, must be treated as hazardous waste and disposed of accordingly.

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate : Ensure the area is well-ventilated and evacuate personnel to a safe area.[1]

  • Personal Protection : Wear the appropriate PPE as described in the table above.

  • Containment and Cleanup : Carefully sweep or collect the spilled material, avoiding dust generation. Place the spilled material into a labeled, sealed container for disposal.[1]

  • Decontamination : Clean the spill area thoroughly with a suitable decontamination solution.

  • Reporting : Report the incident to your laboratory supervisor and EHS department.

Experimental Protocols

The standard operating procedure for the disposal of this compound is a risk-management protocol rather than an experimental one. The primary "protocol" to follow is the one mandated by the chemical's specific SDS and your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Segregation & Labeling cluster_2 Collection & Storage cluster_3 Disposal start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds wear_ppe Wear Appropriate PPE consult_sds->wear_ppe segregate_waste Segregate Waste (Solid vs. Liquid) wear_ppe->segregate_waste label_container Label Container 'Hazardous Waste' with Chemical Name & CAS segregate_waste->label_container collect_waste Collect Waste in a Sealed, Compatible Container label_container->collect_waste store_securely Store in a Designated Satellite Accumulation Area collect_waste->store_securely contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_securely->contact_ehs end_disposal Professional Disposal by Licensed Vendor contact_ehs->end_disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Handling Information for CB7993113

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identifier: CB7993113 is an experimental aryl hydrocarbon receptor (AHR) antagonist, also identified as 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide.[1] It is used in research to study the AHR signaling pathway, which is involved in processes like cancer progression and immune system activities.[1] As a research chemical, comprehensive safety data may be limited, and it should be handled with caution.

Personal Protective Equipment (PPE) and Engineering Controls

Proper handling of this compound requires adherence to standard laboratory safety protocols to minimize exposure. The following table summarizes the recommended PPE and engineering controls.

Control Type Requirement Purpose
Engineering Chemical Fume HoodUse only in a well-ventilated area with an appropriate exhaust ventilation system to avoid inhalation of dust or aerosols.
Hand Protection Chemical-resistant glovesWear appropriate gloves (e.g., nitrile) to prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesProtect eyes from splashes or dust particles.
Body Protection Laboratory coatWear a lab coat to protect personal clothing and skin from contamination.
Respiratory As neededFor operations with a high potential for generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Chemical and Physical Properties

Understanding the properties of this compound is crucial for safe handling and storage.

Property Value Source
CAS Number 819827-50-4MedchemExpress[2]
Molecular Formula C15H10BrNO5Calculated from structure
Appearance Yellow solidNIH[1]
Storage Store stock solutions at -20°C for short-term (1 month) or -80°C for long-term (6 months).MedchemExpress[2]
Health Hazard Information

This compound is an AHR antagonist, meaning it blocks the activity of the aryl hydrocarbon receptor.[1][2] While one supplier states it is not classified as a hazardous substance, it is important to note that the toxicology of many research chemicals is not fully understood.[3] One study indicated that this compound did not show significant toxicity in several human cell lines at concentrations up to 20 μM.[2] However, as with any novel compound, it should be treated as potentially hazardous.

Hazard Type Description Precaution
Acute Effects May cause eye, skin, or respiratory tract irritation upon direct contact.Avoid direct contact and inhalation. Use appropriate PPE.
Chronic Effects Long-term effects are not well-studied. As an AHR modulator, it could interfere with biological pathways.Minimize exposure through engineering controls and consistent use of PPE.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is essential to maintain a safe laboratory environment.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound, from preparation to disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Work in Fume Hood prep_ppe->prep_hood prep_weigh 3. Weigh Solid Compound prep_hood->prep_weigh prep_dissolve 4. Dissolve in Solvent (e.g., DMSO) prep_weigh->prep_dissolve exp_treat 5. Treat Cells/Samples prep_dissolve->exp_treat exp_incubate 6. Incubate as per Protocol exp_treat->exp_incubate exp_analyze 7. Analyze Results exp_incubate->exp_analyze disp_liquid 8. Collect Liquid Waste exp_analyze->disp_liquid disp_label 10. Label Waste Containers disp_liquid->disp_label disp_solid 9. Collect Solid Waste (Tips, Tubes) disp_solid->disp_label disp_store 11. Store for Pickup disp_label->disp_store

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CB7993113
Reactant of Route 2
Reactant of Route 2
CB7993113

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.